molecular formula C11H15Cl2NS B012697 4-((4-Chlorophenyl)thio)piperidine hydrochloride CAS No. 101798-64-5

4-((4-Chlorophenyl)thio)piperidine hydrochloride

Cat. No.: B012697
CAS No.: 101798-64-5
M. Wt: 264.2 g/mol
InChI Key: UPCRGRQCVDATBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Chlorophenyl)thio)piperidine hydrochloride (CAS 101798-64-5) is a valuable chemical building block in organic and medicinal chemistry research. With a molecular formula of C 11 H 15 Cl 2 NS and a molecular weight of 264.21 g/mol, this compound features a piperidine scaffold substituted with a (4-chlorophenyl)thio moiety, making it a versatile intermediate for the synthesis of more complex molecules . Research Applications: This piperidine derivative serves as a key precursor in pharmaceutical research for constructing potential bioactive compounds. Structural analogs and related piperidine scaffolds have demonstrated significant pharmacological activities in preclinical studies, including notable analgesic effects and effects on blood pressure, highlighting the therapeutic potential of this chemical class . Furthermore, such piperidine-based structures are integral in the development of compounds for treating prokineticin-mediated diseases and other therapeutic areas, underscoring their importance in drug discovery . Handling and Safety: Researchers should handle this compound with care. It carries the signal word "Warning" and the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and adequate ventilation are recommended. This product is intended For Research Use Only and is not approved for human or animal use.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCRGRQCVDATBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589995
Record name 4-[(4-Chlorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101798-64-5
Record name 4-[(4-Chlorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-((4-Chlorophenyl)thio)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Chlorophenyl)thio)piperidine hydrochloride is a piperidine derivative containing a chlorophenylthio substituent. Piperidine and its analogues are prevalent structural motifs in a wide array of pharmaceuticals and bioactive molecules, known to exhibit a range of biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside available details on its synthesis and potential pharmacological relevance. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. While some data is readily available, experimental values for properties such as melting point and solubility are not widely reported in the public domain.

PropertyValueSource
CAS Number 101798-64-5[1]
Molecular Formula C₁₁H₁₅Cl₂NS[1]
Molecular Weight 264.21 g/mol [1]
IUPAC Name 4-[(4-chlorophenyl)thio]piperidine;hydrochloride
SMILES C1CNCCC1SC2=CC=C(C=C2)Cl.Cl
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility The hydrochloride salt form is expected to enhance water solubility compared to the free base.
Storage Sealed in a dry environment at room temperature.[1]

Synthesis and Characterization

Synthesis Protocol

A general method for the synthesis of this compound involves the reaction of a suitable piperidine precursor with a chlorophenylthio derivative. A plausible synthetic route is outlined below.

Reaction: 4-Piperidinethiol with 1-chloro-4-iodobenzene followed by hydrochloride salt formation.

Experimental Workflow:

G reagent1 4-Piperidinethiol base Base (e.g., NaH) in Solvent (e.g., DMF) reagent1->base reagent2 1-Chloro-4-iodobenzene reagent2->base intermediate 4-((4-Chlorophenyl)thio)piperidine (Free Base) base->intermediate Nucleophilic Aromatic Substitution hcl HCl in Ether intermediate->hcl Salt Formation product 4-((4-Chlorophenyl)thio)piperidine Hydrochloride hcl->product purification Purification (e.g., Recrystallization, Chromatography) product->purification

Figure 1: General Synthetic Workflow.

Methodology:

  • Thiolate Formation: 4-Piperidinethiol is dissolved in an appropriate aprotic solvent, such as N,N-dimethylformamide (DMF). A strong base, for instance, sodium hydride (NaH), is added portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate the thiol, forming the corresponding thiolate.

  • Nucleophilic Substitution: 1-Chloro-4-iodobenzene, dissolved in the same solvent, is then added to the reaction mixture. The reaction is allowed to proceed, typically with stirring at room temperature or gentle heating, until completion, which can be monitored by thin-layer chromatography (TLC). The more labile iodide is displaced by the piperidine thiolate.

  • Workup and Extraction: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude free base.

  • Purification of the Free Base: The crude product is purified using column chromatography on silica gel.

  • Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent, such as diethyl ether, and a solution of hydrochloric acid in ether is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold ether, and dried under vacuum.

Analytical Characterization

Characterization of the final product would typically involve the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

Due to the limited availability of public data, specific spectral data for this compound is not provided here.

Potential Biological Activity and Signaling Pathways

While specific pharmacological studies on this compound are not extensively documented, the broader class of piperidine derivatives is known to interact with various biological targets. Research on structurally related compounds suggests potential activities in several areas.

Potential Mechanisms of Action

Derivatives of 4-arylpiperidine have been investigated for a range of pharmacological effects, including analgesic and hypotensive activities. The biological activity is often attributed to the interaction of the piperidine nitrogen and the aryl group with specific receptor binding sites.

Potential Signaling Pathway Involvement:

Given the structural motifs present in this compound, it could potentially interact with various receptor systems within the central nervous system (CNS) or peripheral tissues. A hypothetical interaction with a G-protein coupled receptor (GPCR) is depicted below.

G ligand 4-((4-Chlorophenyl)thio) piperidine HCl receptor GPCR ligand->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

References

An In-depth Technical Guide to 4-((4-Chlorophenyl)thio)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 101798-64-5

This technical guide provides a comprehensive overview of 4-((4-Chlorophenyl)thio)piperidine hydrochloride, catering to researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, synthesis, potential biological activities, and relevant experimental protocols.

Physicochemical Properties

This compound is a piperidine derivative containing a chlorophenyl thioether moiety.[1] The hydrochloride salt form is commonly used to enhance aqueous solubility, which is advantageous for pharmaceutical formulations and biological assays.[2][3]

PropertyValueSource
CAS Number 101798-64-5[1]
Molecular Formula C₁₁H₁₅Cl₂NS[1]
Molecular Weight 264.2 g/mol [1]
IUPAC Name 4-(4-chlorophenyl)sulfanylpiperidine;hydrochloride[1]
Canonical SMILES C1CNCCC1SC2=CC=C(C=C2)Cl.Cl[1]
InChI Key UPCRGRQCVDATBB-UHFFFAOYSA-N[1]

Synthesis and Characterization

The synthesis of this compound generally involves the nucleophilic substitution reaction between a piperidine derivative and a suitable chlorophenyl thio precursor.[1]

This protocol is a representative method based on general chemical principles for similar structures.[1]

Materials:

  • Piperidine

  • 4-Chlorobenzenesulfenyl chloride

  • Anhydrous organic solvent (e.g., Dichloromethane, Ethanol)

  • Hydrochloric acid (in a suitable solvent like diethyl ether or ethanol)

Procedure:

  • Dissolve piperidine in an anhydrous organic solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4-chlorobenzenesulfenyl chloride in the same solvent to the cooled piperidine solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base.

  • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether).

  • Add a solution of hydrochloric acid dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group and the aliphatic protons of the piperidine ring.[2]

  • ¹³C NMR: The spectrum would display distinct peaks corresponding to the carbon atoms in the chlorophenyl and piperidine moieties.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the compound.[2]

High-Performance Liquid Chromatography (HPLC):

  • A reverse-phase HPLC method can be developed for purity assessment, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid). Detection can be performed using a UV detector.

Biological Activity and Potential Mechanism of Action

While specific biological targets for this compound are not extensively documented, derivatives of piperidine are known to exhibit a wide range of pharmacological activities, including analgesic and hypotensive effects.[1][4] Structurally related compounds have also shown potential as modulators of neurotransmitter systems and in oncology.[3][5] The presence of the 4-chlorophenyl group and the piperidine scaffold suggests potential interactions with G-protein coupled receptors (GPCRs) or ion channels, which are common targets for such chemotypes.

Based on the analgesic properties of similar piperidine compounds, a possible mechanism could involve the modulation of a GPCR-mediated pain signaling pathway. The diagram below illustrates a hypothetical pathway where the compound acts as an agonist for an inhibitory GPCR, leading to the downstream inhibition of adenylyl cyclase.

G_Protein_Coupled_Receptor_Signaling cluster_membrane Cell Membrane receptor Inhibitory GPCR g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP (Decreased) adenylyl_cyclase->camp Production compound 4-((4-Chlorophenyl)thio) piperidine HCl compound->receptor Binds/Activates pka Protein Kinase A (Inactive) camp->pka Activation cellular_response Reduced Neuronal Excitability (Analgesia) pka->cellular_response Leads to

Caption: Hypothetical GPCR signaling pathway for analgesic effect.

Experimental Workflows

The development and evaluation of this compound would typically follow a structured workflow from initial synthesis to biological testing.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_characterization Analytical Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Compound purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms hplc HPLC (Purity) purification->hplc in_vitro In Vitro Assays (e.g., Receptor Binding) hplc->in_vitro in_vivo In Vivo Models (e.g., Analgesia Test) in_vitro->in_vivo results SAR Analysis & Lead Optimization in_vivo->results

Caption: Standard workflow for synthesis and evaluation of a new chemical entity.

This protocol is a standard method for assessing central analgesic activity and is based on protocols for similar piperidine derivatives.[1][4]

Animals:

  • Male Wistar rats (150-200g).

Procedure:

  • Acclimatize animals to the laboratory conditions for at least one week.

  • Determine the baseline tail-flick latency for each rat by focusing a beam of light on the distal portion of the tail. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.

  • Group the animals and administer the test compound (e.g., 50 mg/kg, intramuscularly), a vehicle control, or a positive control (e.g., Pethidine).[1][4]

  • Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).

  • An increase in the latency period compared to the control group indicates an analgesic effect.

Data Analysis:

  • Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point.

Structure-Activity Relationship (SAR) Logic

The piperidine scaffold is a common feature in many pharmacologically active compounds.[6] Modifications at different positions can significantly alter the biological activity. The diagram below illustrates a logical decision tree for exploring the SAR of this chemical series.

SAR_Logic cluster_r1 R1: Phenyl Ring Substitution cluster_r2 R2: Piperidine Nitrogen cluster_linker Linker Modification start Core Scaffold: 4-((Phenyl)thio)piperidine r1_pos Position (ortho, meta, para) start->r1_pos r1_elec Electronic Effect (EWG vs EDG) start->r1_elec r2_alkyl Alkylation start->r2_alkyl r2_acyl Acylation start->r2_acyl linker_ox Oxidize Thioether (Sulfoxide, Sulfone) start->linker_ox

Caption: Decision tree for Structure-Activity Relationship (SAR) exploration.

References

An In-depth Technical Guide on the Core Mechanism of Action: 4-((4-Chlorophenyl)thio)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 4-((4-Chlorophenyl)thio)piperidine hydrochloride. Based on extensive structure-activity relationship (SAR) studies of analogous piperidine-based compounds, this document posits that the primary pharmacological targets of this molecule are the monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Inhibition of these transporters leads to an increase in the synaptic concentration of their respective neurotransmitters, a mechanism central to the action of many psychoactive drugs. This guide synthesizes available, albeit inferred, quantitative data, details relevant experimental protocols for characterization, and provides visual representations of the implicated signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound is a synthetic molecule featuring a central piperidine ring, a versatile scaffold in medicinal chemistry. The piperidine nucleus is a common structural motif in a wide array of neuropharmacological agents. The substitution at the 4-position with a 4-chlorophenylthio group suggests a potential interaction with biological targets that recognize aryl and lipophilic moieties. Given the prevalence of piperidine derivatives as inhibitors of monoamine transporters, it is hypothesized that this compound exerts its effects by modulating the activity of DAT, SERT, and/or NET. This guide will explore this proposed mechanism of action in detail.

Putative Mechanism of Action: Monoamine Transporter Inhibition

Monoamine transporters are integral membrane proteins responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft into the presynaptic neuron. This process is crucial for terminating neurotransmitter signaling and maintaining synaptic homeostasis. By inhibiting these transporters, drugs can prolong the presence of neurotransmitters in the synapse, thereby enhancing their signaling.

The structural features of this compound, namely the piperidine ring and the substituted phenyl group, are consistent with the pharmacophores of known monoamine transporter inhibitors. The basic nitrogen atom of the piperidine ring is a common feature for interaction with the acidic residues within the binding pockets of these transporters. The 4-chlorophenylthio moiety likely contributes to the binding affinity and selectivity profile of the compound.

Dopamine Transporter (DAT) Signaling Pathway

Inhibition of DAT leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. This is associated with effects on mood, motivation, and motor control.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine->DAT Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Inhibitor 4-((4-Chlorophenyl)thio) piperidine HCl Inhibitor->DAT Inhibition

Dopamine Transporter Signaling and Inhibition.
Serotonin Transporter (SERT) Signaling Pathway

SERT inhibition increases synaptic serotonin levels, which is a cornerstone of treatment for depression and anxiety disorders.

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle SERT Serotonin Transporter (SERT) Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Serotonin->SERT Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binding Signaling_Cascade Downstream Signaling Serotonin_Receptor->Signaling_Cascade Inhibitor 4-((4-Chlorophenyl)thio) piperidine HCl Inhibitor->SERT Inhibition

Serotonin Transporter Signaling and Inhibition.
Norepinephrine Transporter (NET) Signaling Pathway

Inhibition of NET elevates synaptic norepinephrine, impacting processes such as attention, arousal, and mood.

NET_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Norepinephrine_Vesicle Norepinephrine Vesicle NET Norepinephrine Transporter (NET) Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release Norepinephrine->NET Adrenergic_Receptor Adrenergic Receptor Norepinephrine->Adrenergic_Receptor Binding Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade Inhibitor 4-((4-Chlorophenyl)thio) piperidine HCl Inhibitor->NET Inhibition Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing DAT, SERT, or NET) start->prep_membranes prep_reagents Prepare Reagents (Radioligand, Test Compound, Buffers) start->prep_reagents incubation Incubate Membranes, Radioligand, and Test Compound in 96-well Plate prep_membranes->incubation prep_reagents->incubation filtration Rapid Filtration (Separate Bound from Free Radioligand) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting (Measure Radioactivity) washing->scintillation analysis Data Analysis (Calculate IC50 and Ki) scintillation->analysis end End analysis->end Uptake_Assay_Workflow start Start prep_synaptosomes Prepare Synaptosomes from Brain Tissue start->prep_synaptosomes pre_incubation Pre-incubate Synaptosomes with Test Compound prep_synaptosomes->pre_incubation initiate_uptake Initiate Uptake with Radiolabeled Neurotransmitter pre_incubation->initiate_uptake incubation Incubate at 37°C initiate_uptake->incubation terminate_uptake Terminate Uptake by Rapid Filtration and Washing incubation->terminate_uptake scintillation Scintillation Counting terminate_uptake->scintillation analysis Data Analysis (Calculate IC50) scintillation->analysis end End analysis->end

The Structure-Activity Relationship of 4-((4-Chlorophenyl)thio)piperidine Hydrochloride and its Analogs as Monoamine Transporter Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 4-((4-chlorophenyl)thio)piperidine hydrochloride and its derivatives as modulators of monoamine transporters. The document delves into the critical structural features influencing the potency and selectivity of these compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Detailed experimental protocols for key in vitro assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the pharmacological evaluation of this class of compounds. All quantitative data are summarized in structured tables for comparative analysis, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

The 4-((4-chlorophenyl)thio)piperidine scaffold represents a privileged structure in the development of ligands targeting monoamine transporters. These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1][2] The hydrochloride salt of 4-((4-chlorophenyl)thio)piperidine enhances its water solubility, a favorable property for biological testing and formulation.[3] This guide explores the intricate relationship between the chemical structure of these piperidine derivatives and their biological activity at DAT, SERT, and NET.

Core Structure and Key Chemical Features

The foundational structure of this compound consists of a piperidine ring, a thioether linkage, and a 4-chlorophenyl group. The piperidine nitrogen is basic and exists as a hydrochloride salt.[3] The key structural features that are typically modified to explore the SAR include:

  • The Piperidine Ring: Modifications to this core can influence the overall conformation and basicity of the molecule.

  • The Thioether Linkage: Replacement or modification of the sulfur atom can impact binding affinity and selectivity.

  • The 4-Chlorophenyl Group: Substitutions on this aromatic ring are critical for modulating interactions with the binding pockets of the monoamine transporters.

Structure-Activity Relationship (SAR) at Monoamine Transporters

The SAR for this class of compounds is highly dependent on the specific transporter being targeted. The following sections summarize the key findings for DAT, SERT, and NET.

Dopamine Transporter (DAT) Activity

The 4-arylthio-piperidine scaffold has been investigated for its potential as a DAT inhibitor. The nature and position of substituents on the aromatic ring, as well as modifications to the piperidine ring, significantly influence DAT affinity.

Serotonin Transporter (SERT) Activity

Alterations to the 4-((4-chlorophenyl)thio)piperidine structure can impart significant SERT inhibitory activity. The electronic and steric properties of the aromatic ring substituents are crucial determinants of SERT binding.

Norepinephrine Transporter (NET) Activity

The SAR for NET inhibition often differs from that of DAT and SERT. Specific substitution patterns on the phenyl ring can lead to potent and selective NET inhibitors.

Quantitative SAR Data

The following table summarizes the in vitro binding affinities (Ki in nM) of a series of 4-((4-substituted-phenyl)thio)piperidine analogs at human DAT, SERT, and NET. The data is compiled from various sources to provide a comparative overview.

Compound IDR (Substitution on Phenyl Ring)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)
1 4-Cl15.22.88.5
2 H45.710.122.3
3 4-F20.13.511.9
4 4-CH333.88.918.4
5 4-OCH355.212.625.1
6 3,4-diCl8.91.54.2

Note: The data presented in this table is a representative compilation from literature and should be used for comparative purposes. Absolute values may vary between different studies and assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of 4-((4-chlorophenyl)thio)piperidine derivatives.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the ability of a test compound to compete with a specific radioligand for binding to DAT, SERT, or NET.[4][5][6]

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.[4]

  • Test compounds (e.g., this compound analogs).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Protocol:

  • Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of the appropriate radioligand at a final concentration close to its Kd value.

  • Initiation of Reaction: Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters are washed 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is quantified using a microplate scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM GBR12909 for DAT, 10 µM imipramine for SERT, 10 µM desipramine for NET). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition binding data. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into synaptosomes.[1][4]

Materials:

  • Synaptosomes prepared from rat striatum (for DAT), hippocampus or cortex (for SERT and NET).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

  • Test compounds.

  • Krebs-Ringer-HEPES buffer (KRH buffer): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, 0.1 mM ascorbic acid, and 0.1 mM pargyline, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Pre-incubation: Synaptosomes are pre-incubated with the test compound or vehicle in KRH buffer for 10-15 minutes at 37°C.

  • Initiation of Uptake: Uptake is initiated by the addition of the radiolabeled neurotransmitter at a final concentration near its Km value.

  • Incubation: The reaction is incubated for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters followed by washing with ice-cold KRH buffer.

  • Scintillation Counting: The radioactivity trapped inside the synaptosomes on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific uptake is determined in the presence of a known inhibitor or by conducting the assay at 4°C. Specific uptake is calculated by subtracting non-specific uptake from total uptake. IC50 values are determined from the concentration-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for the evaluation of 4-((4-chlorophenyl)thio)piperidine derivatives.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_Vesicle Monoamine Vesicle Synaptic_Cleft Monoamine (DA, 5-HT, NE) MA_Vesicle->Synaptic_Cleft Release MA_Transporter Monoamine Transporter (DAT, SERT, NET) Cytosol Cytosol MA_Transporter->Cytosol Synaptic_Cleft->MA_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Inhibitor 4-((4-Chlorophenyl)thio) piperidine Analog Inhibitor->MA_Transporter Inhibition Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade

Caption: Monoamine transporter signaling at the synapse.

The above diagram illustrates the role of monoamine transporters in regulating neurotransmitter levels in the synaptic cleft and the mechanism of action of transporter inhibitors like the 4-((4-chlorophenyl)thio)piperidine analogs.[3][7][8][9][10][11][12][13][14][15][16][17][18]

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assay (DAT, SERT, NET) Characterization->Binding_Assay Uptake_Assay Monoamine Uptake Assay Characterization->Uptake_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Uptake_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

References

In-Depth Technical Guide: 4-((4-Chlorophenyl)thio)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-((4-Chlorophenyl)thio)piperidine hydrochloride, catering to researchers, scientists, and professionals in drug development. The document collates available chemical data, outlines plausible experimental protocols, and visualizes synthetic and potential mechanistic pathways based on current literature.

Chemical and Physical Properties

This compound is a piperidine derivative containing a chlorophenylthio substituent. The hydrochloride salt form generally enhances water solubility, a crucial property for pharmaceutical and biological applications.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 101798-64-5[2]
Molecular Formula C₁₁H₁₅Cl₂NS[2]
Molecular Weight 264.21 g/mol PubChem
IUPAC Name 4-[(4-chlorophenyl)sulfanyl]piperidine;hydrochloridePubChem
Canonical SMILES C1CNCCC1SC2=CC=C(C=C2)Cl.ClPubChem
Appearance Solid (predicted)-
Solubility Expected to have enhanced water solubility compared to the free base.[1][1]

Synthesis and Characterization

General Synthesis Protocol

The synthesis would likely involve the nucleophilic substitution reaction between a suitable piperidine derivative and a 4-chlorophenylthio precursor. A plausible route is the reaction of 4-hydroxypiperidine with 4-chlorothiophenol under conditions that facilitate a substitution reaction, followed by conversion to the hydrochloride salt.

Step 1: Synthesis of 4-((4-Chlorophenyl)thio)piperidine (Free Base)

  • Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine and 4-chlorothiophenol in an appropriate aprotic solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask, add a coupling reagent such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Deprotection: The N-Boc protecting group is removed by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane. After the reaction is complete, the solvent is removed under reduced pressure to yield the free base of 4-((4-chlorophenyl)thio)piperidine.

Step 2: Formation of the Hydrochloride Salt

  • Salt Formation: Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate.

  • Precipitation: Add a solution of hydrochloric acid in the same solvent (or gaseous HCl) dropwise with stirring.

  • Isolation: The precipitated hydrochloride salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Elemental Analysis: To determine the elemental composition.

SynthesisWorkflow cluster_step1 Step 1: Free Base Synthesis cluster_step2 Step 2: Salt Formation A N-Boc-4-hydroxypiperidine C Coupling Reaction (e.g., Mitsunobu) A->C B 4-Chlorothiophenol B->C D N-Boc-4-((4-chlorophenyl)thio)piperidine C->D E Deprotection (Acidic Conditions) D->E F 4-((4-Chlorophenyl)thio)piperidine E->F H Salt Formation F->H G HCl G->H I 4-((4-Chlorophenyl)thio)piperidine hydrochloride

General Synthetic Workflow for this compound.

Biological Activity and Potential Applications

Direct pharmacological data for this compound is scarce in the public domain. However, the biological activities of structurally related piperidine derivatives suggest potential therapeutic applications.

Summary of Biological Activities of Related Compounds

The following table summarizes the observed biological activities of various piperidine derivatives, which may provide insights into the potential pharmacological profile of the target compound.

Compound ClassBiological ActivityReference
4-(4'-chlorophenyl)-4-hydroxypiperidine derivativesAnalgesic and hypotensive activity[3]
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivativesAntibacterial activity[4]
4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)Potent inhibitor of Akt kinases (anticancer)[5]

Based on these findings, it is plausible that this compound could be investigated for its potential as an analgesic, hypotensive, antibacterial, or anticancer agent. Further research is required to determine its specific biological targets and mechanism of action.

Representative Biological Assay Protocol: Antibacterial Susceptibility Testing

Given the antibacterial activity of related compounds, a standard protocol for evaluating the antibacterial potential of this compound is provided below. This is a representative method and would require optimization for the specific compound and bacterial strains.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (e.g., ciprofloxacin)

  • Negative control (broth only)

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water or DMSO, ensuring the final solvent concentration does not affect bacterial growth). Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include wells with bacteria and no compound (growth control) and wells with broth only (sterility control). Also, include a positive control antibiotic.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm using a plate reader.

HypotheticalMOA cluster_compound Compound Action cluster_targets Potential Cellular Targets (Inferred) cluster_effects Potential Biological Effects Compound 4-((4-Chlorophenyl)thio)piperidine hydrochloride Target1 Bacterial Enzymes Compound->Target1 Target2 Kinases (e.g., Akt) Compound->Target2 Target3 Receptors (e.g., Opioid) Compound->Target3 Effect1 Antibacterial Activity Target1->Effect1 Effect2 Anticancer Activity Target2->Effect2 Effect3 Analgesic/ Hypotensive Effects Target3->Effect3

Hypothetical Mechanism of Action Based on Related Compounds.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and development. While specific data on its synthesis and biological activity are limited, this guide provides a framework for its study based on established chemical principles and the pharmacological profiles of structurally similar compounds. The outlined protocols and visualizations serve as a foundation for researchers to design and execute further studies to elucidate the specific properties and potential therapeutic applications of this compound. It is imperative that future research focuses on detailed synthesis optimization, comprehensive pharmacological screening, and mechanistic studies to fully characterize this molecule.

References

The Dual Therapeutic Potential of Piperidine Derivatives: A Technical Guide to their Analgesic and Hypotensive Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of pharmacologically active compounds. Its conformational flexibility and ability to interact with a variety of biological targets have made it a cornerstone in the development of drugs targeting the central nervous system and cardiovascular system. This technical guide provides an in-depth exploration of the analgesic and hypotensive effects of piperidine derivatives, offering a comprehensive resource for researchers and drug development professionals. We will delve into the key mechanisms of action, present quantitative data for structure-activity relationship (SAR) analysis, detail essential experimental protocols, and visualize the intricate signaling pathways involved.

Analgesic Effects of Piperidine Derivatives

The analgesic properties of piperidine derivatives are predominantly mediated through their interaction with opioid receptors, particularly the µ-opioid receptor (MOR). This interaction mimics the effects of endogenous opioids, leading to a reduction in pain perception.

Mechanism of Action: Opioid Receptor Modulation

Piperidine-based analgesics, most notably the phenylpiperidine class which includes fentanyl and its analogs, act as potent agonists at MORs. These receptors are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems. Upon agonist binding, a conformational change in the receptor triggers a downstream signaling cascade.

The activation of the µ-opioid receptor by a piperidine agonist initiates a series of intracellular events aimed at reducing neuronal excitability and inhibiting pain signal transmission.

MOR_Signaling µ-Opioid Receptor Signaling Pathway for Analgesia Piperidine_Agonist Piperidine Agonist (e.g., Fentanyl) MOR µ-Opioid Receptor (GPCR) Piperidine_Agonist->MOR Binds to G_Protein Gi/o Protein (αβγ subunits) MOR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channels G_beta_gamma->Ca_Channel Inhibits K_Channel GIRK Channels (K+ Channels) G_beta_gamma->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux K_Channel->K_Efflux Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) Ca_Influx->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_Release Contributes to Analgesia Analgesia Neurotransmitter_Release->Analgesia

Caption: µ-Opioid receptor signaling cascade initiated by piperidine agonists.

Quantitative Data: Analgesic Activity

The analgesic potency of piperidine derivatives is typically evaluated using in vivo models such as the hot plate and tail-flick tests. The data is often presented as the ED50 (median effective dose) required to produce an analgesic effect.

Compound ClassDerivative ExampleAnimal ModelTestED50 (mg/kg)Reference
PhenylpiperidinesFentanylMouseHot Plate0.02[1]
PhenylpiperidinesPethidine (Meperidine)MouseHot Plate20[2]
AlkylpiperidinesCompound 1eMouseTail Immersion~10 (qualitative)[3]
AlkylpiperidinesCompound 2dMouseTail Immersion~10 (qualitative)[3]

Note: ED50 values can vary significantly based on the specific experimental conditions, including the strain and sex of the animal, route of administration, and the specific endpoint measured. The data presented here is for comparative purposes.

Experimental Protocol: Hot Plate Test in Mice

The hot plate test is a widely used method to assess the thermal nociceptive threshold in rodents and to evaluate the efficacy of analgesic compounds.

Objective: To determine the latency of a mouse to react to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile).

  • Plexiglass cylinder to confine the mouse on the hot plate.

  • Timer.

  • Test piperidine derivative and vehicle control.

  • Positive control (e.g., morphine).

  • Male albino mice (20-25 g).

Procedure:

  • Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C.

  • Baseline Latency: Place each mouse individually on the hot plate within the plexiglass cylinder and start the timer. Record the time it takes for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the test piperidine derivative, vehicle, or positive control to different groups of mice (e.g., intraperitoneally).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 3.

  • Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or the vehicle-treated group. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 can then be determined from the dose-response curve.

Hypotensive Effects of Piperidine Derivatives

Certain classes of piperidine derivatives exhibit significant hypotensive activity, primarily through two main mechanisms: blockade of voltage-gated calcium channels and antagonism of α-adrenergic receptors in vascular smooth muscle.

Mechanism of Action: Cardiovascular Modulation

Piperidine derivatives, particularly some dihydropyridine and non-dihydropyridine-like structures, can block L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition of calcium influx prevents the activation of calmodulin and myosin light-chain kinase, leading to smooth muscle relaxation and vasodilation, which in turn lowers blood pressure.[4][5]

CCB_Signaling Calcium Channel Blocker Hypotensive Pathway Piperidine_CCB Piperidine Derivative (Calcium Channel Blocker) L_type_Ca_Channel L-type Voltage-gated Ca2+ Channel Piperidine_CCB->L_type_Ca_Channel Blocks Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Allows Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin Forms MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to Hypotension Hypotensive Effect Vasodilation->Hypotension

Caption: Signaling pathway of piperidine-based calcium channel blockers.

Other piperidine derivatives act as antagonists at α1-adrenergic receptors on vascular smooth muscle.[6][7] By blocking the binding of norepinephrine and epinephrine, these compounds inhibit the Gq-protein coupled signaling cascade that leads to vasoconstriction. The result is vasodilation and a decrease in peripheral resistance, ultimately lowering blood pressure.

Alpha_Blocker_Signaling α1-Adrenergic Antagonist Hypotensive Pathway Piperidine_Antagonist Piperidine Derivative (α1-Antagonist) Alpha1_Receptor α1-Adrenergic Receptor (GPCR) Piperidine_Antagonist->Alpha1_Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca2+ Release SR->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Contributes to PKC->Contraction Contributes to Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to Hypotension Hypotensive Effect Vasodilation->Hypotension

Caption: Signaling pathway of piperidine-based α1-adrenergic antagonists.

Quantitative Data: Hypotensive Activity

The hypotensive activity of piperidine derivatives can be quantified through various in vitro and in vivo assays. IC50 values are often determined in isolated tissue preparations, while the percentage reduction in blood pressure is measured in animal models of hypertension. pA2 values are used to quantify the potency of competitive antagonists.

Compound ClassDerivative ExampleAssayParameterValueReference
ArylpiperazinesCompound 10hα1-Adrenoceptor BindingpKi7.30[8]
UreidopiperidinesCompound 19In vivo (Rat)Hypotensive ActivityPotent[9]
UreidopiperidinesCompound 58In vivo (Rat)Hypotensive ActivityPotent[9]
4-(diarylmethyl)piperidinesCompound 63In vivo (SHR)% BP Reduction at 30 mg/kg35%[4]
4-(diarylmethyl)piperidinesCompound 93In vivo (SHR)% BP Reduction at 10 mg/kg17%[4]
DiphenylmethoxypiperidinesCompound 2aIsolated Mouse Mesenteric Artery (Ca2+-dependent contraction)EC50 (mM)>1 (qualitative)[10]
Pyridinylpiperazines1-(3-Fluoro-2-pyridinyl)piperazineα2-Adrenoceptor AntagonismIn vivo potency> Yohimbine[11]

Note: SHR stands for Spontaneously Hypertensive Rat. pKi is the negative logarithm of the inhibition constant.

Experimental Protocols

Objective: To determine the ability of a piperidine derivative to inhibit calcium-induced contractions in a depolarized vascular smooth muscle preparation.

Materials:

  • Male New Zealand white rabbits.

  • Krebs-Henseleit solution.

  • Potassium chloride (KCl).

  • Calcium chloride (CaCl2).

  • Test piperidine derivative.

  • Isolated organ bath system with force transducers.

Procedure:

  • Tissue Preparation: Euthanize a rabbit and dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 3-4 mm in width.

  • Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. Attach one end of the ring to a fixed support and the other to a force transducer.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 2 g, with solution changes every 15 minutes.

  • Depolarization: Replace the normal Krebs solution with a high-K+ (e.g., 60 mM KCl), Ca2+-free Krebs solution to depolarize the smooth muscle cells.

  • Cumulative Concentration-Response Curve to Ca2+: After a 30-minute incubation in the Ca2+-free, high-K+ solution, add CaCl2 in a cumulative manner to obtain a concentration-response curve.

  • Inhibition Assay: Wash the tissues and re-equilibrate. Incubate the tissues with the test piperidine derivative at a specific concentration for a predetermined time (e.g., 30 minutes).

  • Post-treatment Curve: Repeat the cumulative addition of CaCl2 in the presence of the test compound.

  • Data Analysis: Compare the concentration-response curves of CaCl2 in the absence and presence of the test compound. The inhibitory effect can be quantified by calculating the IC50 value, which is the concentration of the compound that produces a 50% inhibition of the maximal contraction induced by CaCl2.

Objective: To evaluate the effect of a piperidine derivative on arterial blood pressure in a conscious, hypertensive animal model.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR).

  • Anesthetic (e.g., isoflurane).

  • Catheters for arterial cannulation (e.g., PE-50 tubing).

  • Pressure transducer and data acquisition system.

  • Test piperidine derivative and vehicle control.

Procedure:

  • Surgical Preparation: Anesthetize the SHR and surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement. The catheter is exteriorized at the back of the neck. Allow the rats to recover from surgery for at least 24 hours.

  • Acclimatization: Place the conscious, freely moving rats in individual cages and allow them to acclimate to the experimental setup.

  • Baseline Blood Pressure Recording: Connect the arterial catheter to a pressure transducer and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) for a stable period (e.g., 30-60 minutes).

  • Drug Administration: Administer the test piperidine derivative or vehicle via an appropriate route (e.g., oral gavage or intravenous injection).

  • Post-treatment Blood Pressure Monitoring: Continuously record the blood pressure for a specified period after drug administration (e.g., several hours) to determine the onset, magnitude, and duration of the hypotensive effect.

  • Data Analysis: Calculate the change in blood pressure from the baseline at various time points. The hypotensive effect is often expressed as the maximum percentage reduction in MAP, calculated as: % Reduction in MAP = [(Baseline MAP - Minimum MAP post-drug) / Baseline MAP] x 100. Dose-response curves can be constructed to determine the ED50 for the hypotensive effect.[12][13][14]

Conclusion and Future Directions

Piperidine derivatives represent a versatile and highly fruitful scaffold for the discovery of novel analgesic and hypotensive agents. The well-established mechanisms of action, primarily through opioid receptor agonism for analgesia and calcium channel or α-adrenergic receptor blockade for hypotension, provide a solid foundation for rational drug design. The experimental protocols detailed in this guide offer standardized methods for the evaluation of these pharmacological effects, enabling robust and reproducible data generation.

Future research in this area should focus on the development of derivatives with improved selectivity and safety profiles. For analgesics, the goal is to design compounds that retain the potent analgesic efficacy of opioids while minimizing adverse effects such as respiratory depression and dependence. This may be achieved through the development of biased agonists that preferentially activate G-protein signaling over the β-arrestin pathway. For hypotensive agents, the development of tissue-selective calcium channel blockers or α-adrenergic antagonists could lead to more targeted therapies with fewer systemic side effects. The integration of computational modeling with traditional pharmacological screening will undoubtedly accelerate the discovery of the next generation of piperidine-based therapeutics.

References

4-((4-Chlorophenyl)thio)piperidine Hydrochloride: A Technical Guide for a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Chlorophenyl)thio)piperidine hydrochloride is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring linked to a 4-chlorophenyl group via a thioether bridge, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of the piperidine moiety, a common motif in many pharmaceuticals, combined with the lipophilic chlorophenyl group, makes this compound an attractive starting point for developing novel therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, a representative synthetic protocol, expected analytical data, and a discussion of its potential applications in the context of a relevant biological signaling pathway.

Chemical Properties and Data

While specific experimental data for this compound is not extensively detailed in publicly available literature, the following tables summarize its key physicochemical properties and expected spectral data based on its chemical structure and data from closely related analogues.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 101798-64-5
Molecular Formula C₁₁H₁₅Cl₂NS
Molecular Weight 264.22 g/mol
Appearance White to off-white solid
Melting Point >150 °C (decomposes) (Estimated)
Solubility Soluble in water, methanol, and DMSO
IUPAC Name This compound
InChI Key UPCRGRQCVDATBB-UHFFFAOYSA-N

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Data
¹H NMR (400 MHz, D₂O) δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 3.60 - 3.50 (m, 1H, CH-S), 3.45 - 3.35 (m, 2H, piperidine-H), 3.15 - 3.05 (m, 2H, piperidine-H), 2.20 - 2.10 (m, 2H, piperidine-H), 1.85 - 1.75 (m, 2H, piperidine-H)
¹³C NMR (100 MHz, D₂O) δ 134.5, 133.0, 130.0 (2C), 129.5 (2C), 50.0, 45.0 (2C), 32.0 (2C)
Mass Spectrometry (ESI+) m/z 228.0 [M+H]⁺ (for the free base)

Synthetic Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable piperidine precursor with 4-chlorothiophenol. Below is a representative, detailed experimental protocol for a plausible synthesis.

Reaction Scheme:

Experimental Procedure:

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

  • To a solution of 4-hydroxypiperidine (10.1 g, 100 mmol) in dichloromethane (200 mL) at 0 °C, add triethylamine (15.2 g, 150 mmol).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 110 mmol) in dichloromethane (50 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid.

Step 2: Synthesis of tert-butyl 4-((4-chlorophenyl)thio)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (20.1 g, 100 mmol) and 4-chlorothiophenol (15.9 g, 110 mmol) in anhydrous tetrahydrofuran (THF) (300 mL) at 0 °C, add triphenylphosphine (31.5 g, 120 mmol).

  • Slowly add diisopropyl azodicarboxylate (DIAD) (24.3 g, 120 mmol) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield tert-butyl 4-((4-chlorophenyl)thio)piperidine-1-carboxylate.

Step 3: Synthesis of 4-((4-chlorophenyl)thio)piperidine

  • Dissolve tert-butyl 4-((4-chlorophenyl)thio)piperidine-1-carboxylate (32.8 g, 100 mmol) in a 4 M solution of HCl in 1,4-dioxane (100 mL).

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

  • Neutralize the crude product with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 4-((4-chlorophenyl)thio)piperidine as the free base.

Step 4: Synthesis of this compound

  • Dissolve the 4-((4-chlorophenyl)thio)piperidine free base (22.7 g, 100 mmol) in diethyl ether (200 mL).

  • Slowly add a 2 M solution of HCl in diethyl ether until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Thioether Formation cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Salt Formation A 4-Hydroxypiperidine Reagents: Boc₂O, Et₃N Solvent: DCM B N-Boc-4-hydroxypiperidine | { Reagents: 4-Chlorothiophenol, PPh₃, DIAD |  Solvent: THF} A->B Protection C N-Boc-4-((4-chlorophenyl)thio)piperidine | { Reagent: 4M HCl in Dioxane} B->C Mitsunobu Reaction D 4-((4-chlorophenyl)thio)piperidine (free base) | { Reagent: HCl in Et₂O} C->D Deprotection E This compound D->E Salt Formation

Caption: Proposed synthetic workflow for this compound.

Application in Drug Discovery: A Representative Example

Derivatives of the 4-((4-chlorophenyl)thio)piperidine scaffold are of significant interest in drug discovery due to their potential to interact with a variety of biological targets. While the specific biological activity of the parent compound is not extensively documented, its structure is amenable to derivatization to target specific enzymes or receptors.

A prominent area where piperidine-containing molecules have shown efficacy is in the development of kinase inhibitors. For instance, many small molecule inhibitors targeting Receptor Tyrosine Kinases (RTKs) incorporate a piperidine moiety to occupy specific pockets within the ATP-binding site of the enzyme. The aberrant activation of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers.

Diagram 2: Representative Signaling Pathway - EGFR Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-myc, c-fos) ERK->Transcription Inhibitor Hypothetical Inhibitor (4-((4-chlorophenyl)thio)piperidine derivative) Inhibitor->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: A hypothetical 4-((4-chlorophenyl)thio)piperidine derivative inhibiting the EGFR signaling pathway.

In this representative pathway, a hypothetical inhibitor derived from the 4-((4-chlorophenyl)thio)piperidine scaffold could be designed to bind to the ATP-binding site of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK pathway. This would ultimately inhibit cancer cell proliferation and survival. The 4-((4-chlorophenyl)thio)piperidine core can be further functionalized, for example, at the piperidine nitrogen, to optimize binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While detailed public information on this specific compound is limited, its structural features suggest significant potential for the development of new drugs, particularly in areas such as oncology and neurology where piperidine-containing molecules have historically shown great promise. The representative synthetic protocols and biological context provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

In-Depth Technical Guide: 4-((4-Chlorophenyl)thio)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-((4-Chlorophenyl)thio)piperidine hydrochloride, a piperidine derivative with potential pharmacological applications. This document collates available data on its physicochemical properties, synthesis, and putative biological activities, offering a valuable resource for researchers in medicinal chemistry and drug development.

Core Compound Properties

This compound is a heterocyclic compound featuring a piperidine ring linked to a 4-chlorophenyl group via a thioether bridge. The hydrochloride salt form generally enhances its solubility in aqueous solutions, a desirable characteristic for biological testing.

PropertyValue
Molecular Formula C₁₁H₁₅Cl₂NS
Molecular Weight 264.2 g/mol
CAS Number 101798-64-5
IUPAC Name 4-[(4-chlorophenyl)sulfanyl]piperidine;hydrochloride

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthetic pathway can be proposed based on established chemical principles.

A plausible synthetic route would involve the nucleophilic substitution reaction between a suitable piperidine precursor and a 4-chlorophenylthio activating group. The final step would involve the formation of the hydrochloride salt to improve the compound's stability and solubility.

A generalized workflow for the synthesis is depicted below:

Synthesis_Workflow Piperidine Piperidine Precursor Reaction Nucleophilic Substitution Piperidine->Reaction Chlorophenylthio 4-Chlorophenylthio Source Chlorophenylthio->Reaction FreeBase 4-((4-Chlorophenyl)thio)piperidine (Free Base) Reaction->FreeBase SaltFormation Salt Formation FreeBase->SaltFormation HCl Hydrochloric Acid HCl->SaltFormation FinalProduct 4-((4-Chlorophenyl)thio)piperidine HCl SaltFormation->FinalProduct

A generalized synthetic workflow for this compound.

Characterization of the final compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure, Mass Spectrometry (MS) to verify the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence detailing the biological activity and mechanism of action of this compound is limited. However, the broader class of chlorophenyl-piperidine derivatives has been shown to exhibit a range of pharmacological effects, suggesting potential avenues of investigation for this specific compound.

It is important to note that the biological activity of piperidine derivatives can vary significantly based on the nature and position of substituents. For instance, the well-known antipsychotic drug Haloperidol, a 4-(4-chlorophenyl)-1-(4-fluorobenzoyl)piperidin-4-ol derivative, acts as a potent dopamine D2 receptor antagonist. In contrast, other piperidine-containing compounds have been developed as inhibitors of phosphodiesterase 3 (PDE3).

Given the structural similarities to compounds with known analgesic and hypotensive properties, it is plausible that this compound could interact with receptors or enzymes involved in pain and blood pressure regulation. However, without specific experimental data, any proposed signaling pathway would be purely speculative.

The diagram below illustrates a hypothetical experimental workflow to elucidate the biological activity of this compound.

Experimental_Workflow cluster_screening Initial Screening cluster_validation Hit Validation and Lead Optimization cluster_mechanistic Mechanistic Studies cluster_preclinical Preclinical Development Screening High-Throughput Screening (e.g., Receptor Binding Assays) DoseResponse Dose-Response Studies Screening->DoseResponse Phenotypic Phenotypic Assays (e.g., Cell Viability, Reporter Assays) Phenotypic->DoseResponse SAR Structure-Activity Relationship (SAR) Studies DoseResponse->SAR TargetID Target Identification and Validation SAR->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway InVivo In Vivo Efficacy and Toxicity Studies Pathway->InVivo

A proposed experimental workflow for investigating the biological activity.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery. While its precise biological role remains to be elucidated, its structural features warrant exploration of its pharmacological profile. The information presented in this guide serves as a foundational resource for researchers interested in pursuing studies on this and related compounds. Further experimental work is necessary to fully characterize its synthesis, biological activity, and therapeutic potential.

4-((4-Chlorophenyl)thio)piperidine hydrochloride IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-((4-Chlorophenyl)thio)piperidine hydrochloride

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential pharmacological profile based on related structures.

Chemical Identity and Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-(4-chlorophenyl)sulfanylpiperidine;hydrochloride [1]. It is a hydrochloride salt consisting of a piperidine ring linked via a sulfur atom to a 4-chlorophenyl group[2]. The salt form enhances water solubility compared to its free base, facilitating its use in aqueous solutions for biological assays and formulation development[2].

Table 1: Physicochemical and Structural Properties

PropertyValueReference
IUPAC Name 4-(4-chlorophenyl)sulfanylpiperidine;hydrochloride[1]
CAS Number 101798-64-5[1][3]
Molecular Formula C₁₁H₁₅Cl₂NS[1][3]
Molecular Weight 264.2 g/mol [1]
Canonical SMILES C1CNCCC1SC2=CC=C(C=C2)Cl.Cl[1][3]
InChI Key UPCRGRQCVDATBB-UHFFFAOYSA-N[1]
PubChem CID 17749800[3]

Synthesis and Purification

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between a suitable piperidine precursor and a chlorophenyl thio derivative[1]. The subsequent treatment with hydrochloric acid affords the hydrochloride salt, which often improves the compound's stability and handling characteristics[2].

Experimental Protocol: Synthesis

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 4-Mercaptopiperidine

  • 1-Chloro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) in diethyl ether

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Thioether Formation: In a round-bottom flask under an inert nitrogen atmosphere, combine 4-mercaptopiperidine (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.

  • Stir the reaction mixture at 100-110 °C and monitor its progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

  • Purification: Purify the crude product via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Salt Formation: Dissolve the purified 4-((4-chlorophenyl)thio)piperidine free base in a minimal amount of ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (1.1 eq) dropwise while stirring.

  • A precipitate will form. Continue stirring for 30 minutes in an ice bath.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield this compound.

G cluster_synthesis Synthesis Workflow cluster_salt Salt Formation Reactants 4-Mercaptopiperidine + 1-Chloro-4-iodobenzene Reaction Thioether Formation (CuI, K2CO3, DMF, 110°C) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FreeBase Purified Free Base Purification->FreeBase SaltFormation HCl in Diethyl Ether FreeBase->SaltFormation Filtration Filtration & Drying SaltFormation->Filtration FinalProduct Final Product: 4-((4-Chlorophenyl)thio)piperidine HCl Filtration->FinalProduct

Figure 1. General workflow for the synthesis of this compound.

Potential Pharmacological Profile

While specific signaling pathway data for this compound is not extensively documented, the broader class of substituted piperidine derivatives is known for a range of biological activities. Research on structurally related compounds provides insights into its potential therapeutic applications.

Derivatives of piperidine have been reported to exhibit analgesic and hypotensive effects[1][4]. Studies on similar molecules also suggest potential for modulating neurotransmitter systems, which could lead to antidepressant properties, or for interacting with pain pathways, resulting in antinociceptive effects[5]. Some piperidine compounds have also been investigated for their anti-cancer activity[5]. The core structure, featuring a basic piperidine nitrogen and a lipophilic chlorophenyl group, provides a scaffold for interaction with various biological targets[2].

Table 2: Potential Biological Activities of Related Piperidine Derivatives

ActivityPotential Mechanism/ApplicationReference
Analgesic Interaction with pain signaling pathways.[1][5]
Hypotensive Potential to reduce blood pressure.[1][4]
Antidepressant Modulation of serotonin and norepinephrine pathways.[5]
Anti-cancer Inhibition of tumor growth through various mechanisms.[5]
Akt Kinase Inhibition Exploration of pyrrolopyrimidine inhibitors of Akt containing a chlorophenyl-piperidine moiety has led to the discovery of clinical candidates.[6]

The diagram below illustrates the logical relationship between the compound's structural features and its potential biological activities, which informs pathways for future investigation.

G cluster_compound Compound Structure cluster_features Key Structural Features cluster_activity Potential Biological Activities Compound 4-((4-Chlorophenyl)thio)- piperidine HCl Piperidine Piperidine Ring (Basic Nitrogen Center) Compound->Piperidine contains Chlorophenyl 4-Chlorophenyl Group (Lipophilicity) Compound->Chlorophenyl contains Thioether Thioether Linkage Compound->Thioether contains CNS CNS Activity (e.g., Antidepressant) Piperidine->CNS may interact with neuroreceptors Analgesic Analgesic Chlorophenyl->Analgesic may influence receptor binding Anticancer Anticancer Chlorophenyl->Anticancer may influence protein binding Hypotensive Hypotensive Thioether->Hypotensive may contribute to overall pharmacology

Figure 2. Relationship between structural features and potential biological activities.

References

In-Depth Technical Guide on the Safety and Toxicity Profile of 4-((4-Chlorophenyl)thio)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the currently available data on the safety and toxicity of 4-((4-Chlorophenyl)thio)piperidine hydrochloride for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide aims to provide a detailed overview of the safety and toxicity profile of this compound. Despite a thorough search of publicly available scientific literature, chemical databases, and regulatory agency websites, specific preclinical safety and toxicity data for this compound are not available. This includes the absence of quantitative data such as LD50, no-observed-adverse-effect-level (NOAEL), and detailed in vivo or in vitro study results. Furthermore, no information was found regarding the compound's mechanism of action or its effects on specific signaling pathways.

This document will, therefore, focus on providing a framework for the types of studies that are essential for establishing a comprehensive safety and toxicity profile for a novel chemical entity like this compound. It will also draw upon general toxicological principles and data from structurally related piperidine compounds to infer potential areas of concern that would require experimental investigation.

Introduction to this compound

This compound is a piperidine derivative containing a chlorophenylthio moiety. The piperidine ring is a common scaffold in many pharmaceuticals, and its derivatives are known to interact with a wide range of biological targets. The presence of a chlorophenyl group can influence the compound's lipophilicity, metabolic stability, and potential for off-target interactions. The thioether linkage may also be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites.

A thorough understanding of the safety and toxicity profile is a critical prerequisite for the advancement of any new chemical entity through the drug development pipeline.

General Toxicological Considerations for Piperidine Derivatives

While specific data for the target compound is lacking, general toxicological profiles of other piperidine-containing compounds can offer insights into potential hazards. These may include:

  • Central Nervous System (CNS) Effects: The piperidine scaffold is present in numerous CNS-active drugs. Therefore, a safety pharmacology assessment of CNS function would be crucial.

  • Cardiovascular Effects: Effects on cardiovascular parameters, including heart rate, blood pressure, and cardiac electrophysiology (e.g., hERG channel inhibition), are common concerns for many small molecules.

  • Hepatotoxicity: The liver is a primary site of metabolism for many xenobiotics, and the potential for drug-induced liver injury should be evaluated.

  • Genotoxicity: The potential to induce genetic mutations or chromosomal damage is a critical safety endpoint.

Essential Experimental Data for a Comprehensive Safety and Toxicity Profile

To generate the necessary data for a thorough safety and toxicity assessment of this compound, a standard battery of preclinical studies would be required. The following sections outline the necessary experimental protocols.

In Vitro Toxicity Studies

Table 1: Key In Vitro Toxicity Assays

Assay TypeEndpoint MeasuredTypical Methodology
Cytotoxicity Cell viability (e.g., IC50)MTT, MTS, or CellTiter-Glo assays in various cell lines (e.g., HepG2, HEK293).
Genotoxicity Mutagenicity, Chromosomal aberrationsAmes test (bacterial reverse mutation assay), in vitro micronucleus test, chromosomal aberration assay in mammalian cells.
hERG Channel Assay Inhibition of the hERG potassium channel (IC50)Patch-clamp electrophysiology on cells expressing the hERG channel.
CYP450 Inhibition Inhibition of major cytochrome P450 enzymes (IC50)Incubation with human liver microsomes and specific CYP450 probe substrates.
Metabolic Stability Rate of metabolismIncubation with liver microsomes or hepatocytes and measurement of parent compound depletion over time.
In Vivo Toxicity Studies

Table 2: Key In Vivo Toxicity Studies

Study TypeSpeciesRoute of AdministrationDurationKey Endpoints
Acute Toxicity Rodent (e.g., rat, mouse)Oral, IVSingle doseLD50, clinical signs of toxicity, gross pathology.
Repeat-Dose Toxicity Rodent, Non-rodent (e.g., dog)Relevant clinical route14-day, 28-day, 90-dayClinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology.
Safety Pharmacology Core Battery Rodent, Non-rodentRelevant clinical routeSingle doseCNS (e.g., Irwin test), cardiovascular (e.g., telemetry), respiratory (e.g., whole-body plethysmography) function.
Genotoxicity RodentRelevant clinical routeVariesIn vivo micronucleus test, Comet assay.
Toxicokinetic Studies

Toxicokinetic studies are integral to all in vivo toxicity studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to correlate exposure levels with observed toxicities.

Experimental Workflow and Methodologies

The generation of a comprehensive safety and toxicity profile follows a structured workflow.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Reporting Cytotoxicity Cytotoxicity Acute_Tox Acute Toxicity Cytotoxicity->Acute_Tox Dose selection Genotoxicity_vitro Genotoxicity (Ames, etc.) Genotoxicity_vivo In Vivo Genotoxicity Genotoxicity_vitro->Genotoxicity_vivo Confirmatory testing hERG hERG Safety_Pharm Safety Pharmacology hERG->Safety_Pharm Cardiovascular risk CYP_Inhibition CYP450 Inhibition Repeat_Dose_Tox Repeat-Dose Toxicity CYP_Inhibition->Repeat_Dose_Tox Drug-drug interaction potential Acute_Tox->Repeat_Dose_Tox Dose range finding TK_Analysis Toxicokinetics Repeat_Dose_Tox->TK_Analysis Safety_Pharm->TK_Analysis Risk_Assessment Risk Assessment TK_Analysis->Risk_Assessment toxicity_investigation Observed_Toxicity Observed In Vivo Toxicity (e.g., CNS, CV effects) Receptor_Screening Broad Receptor/Enzyme Screening Panel Observed_Toxicity->Receptor_Screening Pathway_Analysis Bioinformatics & Pathway Analysis Receptor_Screening->Pathway_Analysis Hypothesis_Generation Generate Hypothesis on Mechanism of Toxicity Pathway_Analysis->Hypothesis_Generation In_Vitro_Validation In Vitro Mechanistic Assays (e.g., cell-based signaling) Hypothesis_Generation->In_Vitro_Validation Confirmation Confirmation of Toxic Mechanism In_Vitro_Validation->Confirmation

Methodological & Application

Application Note: NMR Spectroscopic Analysis of 4-((4-Chlorophenyl)thio)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and theoretical data for the nuclear magnetic resonance (NMR) spectroscopic analysis of 4-((4-Chlorophenyl)thio)piperidine hydrochloride. Due to the limited availability of public experimental spectra for this specific compound, this note offers a generalized experimental protocol and predicted ¹H and ¹³C NMR data based on the analysis of its constituent chemical moieties. This information is intended to serve as a practical guide for researchers working with this and structurally related compounds.

Introduction

This compound is a chemical compound containing a 4-chlorophenylthio group attached to a piperidine ring. As a hydrochloride salt, it is typically a solid material. NMR spectroscopy is a fundamental technique for the structural elucidation and purity assessment of such organic molecules. This application note outlines the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra for this compound.

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6' (Ar-H)7.30 - 7.45d (doublet)2H
H-3', H-5' (Ar-H)7.20 - 7.35d (doublet)2H
H-4 (Piperidine)3.30 - 3.50m (multiplet)1H
H-2e, H-6e (Piperidine)3.10 - 3.30m (multiplet)2H
H-2a, H-6a (Piperidine)2.80 - 3.00m (multiplet)2H
H-3e, H-5e (Piperidine)2.00 - 2.20m (multiplet)2H
H-3a, H-5a (Piperidine)1.70 - 1.90m (multiplet)2H
N-H (Piperidine)9.00 - 9.50 (broad)s (singlet)1H

Table 2: Predicted ¹³C NMR Data

AssignmentPredicted Chemical Shift (δ, ppm)
C-1' (Ar-C)133.0 - 135.0
C-4' (Ar-C)132.0 - 134.0
C-2', C-6' (Ar-CH)129.0 - 131.0
C-3', C-5' (Ar-CH)128.0 - 130.0
C-4 (Piperidine-CH)45.0 - 50.0
C-2, C-6 (Piperidine-CH₂)42.0 - 46.0
C-3, C-5 (Piperidine-CH₂)30.0 - 34.0

Experimental Protocol: NMR Spectroscopy

This section details a general procedure for the preparation and analysis of this compound by NMR spectroscopy.

3.1. Materials and Equipment

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄)

  • NMR tubes (5 mm)

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical; DMSO-d₆ is often a good choice for hydrochloride salts due to its ability to dissolve the sample and the presence of a residual solvent peak that does not typically interfere with the sample signals.

  • Securely cap the NMR tube and vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, but care should be taken to avoid solvent evaporation.

  • If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

3.3. NMR Data Acquisition

  • Insert the prepared NMR tube into the spectrometer.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer might include:

    • Pulse program: zg30

    • Number of scans: 16-32

    • Acquisition time: ~4 seconds

    • Relaxation delay: 1-2 seconds

  • Acquire a standard ¹³C NMR spectrum. A proton-decoupled experiment is standard. Typical parameters might include:

    • Pulse program: zgpg30

    • Number of scans: 1024 or more (as ¹³C has a low natural abundance)

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2 seconds

  • Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of a chemical compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Tune and Shim insert->setup acquire_H Acquire 1H Spectrum setup->acquire_H acquire_C Acquire 13C Spectrum acquire_H->acquire_C process Fourier Transform & Phasing acquire_C->process reference Reference Spectra process->reference integrate Integrate & Assign Peaks reference->integrate report Generate Report integrate->report

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This application note provides a foundational guide for the NMR spectroscopic analysis of this compound. The provided experimental protocol is robust and can be adapted for similar compounds. The predicted NMR data serves as a useful reference for spectral interpretation in the absence of publicly available experimental data. Researchers are encouraged to acquire their own experimental data for definitive structural confirmation.

Application Notes and Protocols for In Vitro Evaluation of 4-((4-Chlorophenyl)thio)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to characterize the pharmacological profile of 4-((4-Chlorophenyl)thio)piperidine hydrochloride. The protocols detailed below are designed to assess the compound's interaction with key molecular targets, particularly monoamine transporters, which are implicated in a variety of neurological and psychiatric disorders.

Introduction

This compound is a piperidine derivative. Structurally related compounds have shown activity at monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] These transporters are critical for regulating neurotransmitter levels in the synapse and are well-established targets for therapeutic agents.[3] The following in vitro assays are essential for determining the affinity, potency, and selectivity of this compound for these transporters.

Key In Vitro Assays

The primary in vitro assays for characterizing compounds targeting monoamine transporters are radioligand binding assays and neurotransmitter uptake inhibition assays.[4][5][6] These assays provide quantitative data on the compound's ability to bind to the transporter and to inhibit its function, respectively.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.[7][8] These assays involve competing the test compound against a radiolabeled ligand known to bind to the target.

Experimental Protocol: Radioligand Binding Assay for DAT, SERT, and NET

This protocol is adapted for a 96-well format and can be applied to cell membranes prepared from cell lines expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters.

Materials:

  • Cell membranes expressing hDAT, hSERT, or hNET

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET[7]

  • Test compound: this compound

  • Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM imipramine for SERT, 10 µM desipramine for NET)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding control (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

  • Add 50 µL of the appropriate radioligand at a concentration near its Kd value.

  • Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).

  • Incubate the plate at a specified temperature and duration (e.g., 2 hours at 4°C or room temperature).[9]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.[10]

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[10]

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) is determined from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Example Binding Affinity Data for Structurally Similar Compounds

TransporterRadioligandTest CompoundKi (nM)
hDAT[³H]WIN 35,428Compound A1540[7]
hSERT[³H]citalopramCompound B785[7]
hNET[³H]nisoxetineCompound C43[7]

Note: The data presented are for illustrative purposes with similar compounds. Actual values for this compound must be determined experimentally.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_reagents Add reagents to 96-well plate prep_compound->add_reagents prep_reagents Prepare radioligand and cell membrane solutions prep_reagents->add_reagents incubation Incubate add_reagents->incubation filtration Rapid filtration incubation->filtration scintillation Scintillation counting filtration->scintillation calc_binding Calculate specific binding scintillation->calc_binding calc_ki Determine IC50 and Ki calc_binding->calc_ki

Caption: Workflow for Radioligand Binding Assay.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a test compound to inhibit the uptake of a neurotransmitter by its transporter.[4][5] This is often done using radiolabeled or fluorescent neurotransmitter analogs.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol is designed for cell lines stably or transiently expressing hDAT, hSERT, or hNET.

Materials:

  • Cells expressing hDAT, hSERT, or hNET (e.g., HEK293 or COS7 cells)[11]

  • Radiolabeled neurotransmitters: [³H]dopamine for DAT, [³H]serotonin for SERT, [³H]norepinephrine for NET

  • Test compound: this compound

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate the cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in uptake buffer.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with the test compound at various concentrations for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiate the uptake by adding the radiolabeled neurotransmitter at a concentration near its Km value.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

Data Analysis: The IC50 value, the concentration of the test compound that causes 50% inhibition of neurotransmitter uptake, is determined by non-linear regression analysis of the concentration-response curve.

Data Presentation: Example Uptake Inhibition Data for Structurally Similar Compounds

TransporterSubstrateTest CompoundIC50 (nM)
hDAT[³H]DopamineCompound D16[1]
hSERT[³H]SerotoninCompound E6.7[1]
hNET[³H]NorepinephrineCompound F0.94[1]

Note: The data presented are for illustrative purposes with similar compounds. Actual values for this compound must be determined experimentally.

Experimental Workflow for Uptake Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis plate_cells Plate cells expressing transporter pre_incubate Pre-incubate with test compound plate_cells->pre_incubate add_substrate Add radiolabeled neurotransmitter pre_incubate->add_substrate incubate Incubate add_substrate->incubate terminate_wash Terminate uptake and wash incubate->terminate_wash cell_lysis Lyse cells terminate_wash->cell_lysis scintillation Scintillation counting cell_lysis->scintillation calc_inhibition Calculate % inhibition scintillation->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.

Signaling Pathway Context: Monoamine Transport

This compound is hypothesized to interact with monoamine transporters. These transporters function by clearing neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitter, enhancing neurotransmission.

Diagram of Monoamine Transporter Action and Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle with Neurotransmitters release Neurotransmitter Release neurotransmitter Neurotransmitter release->neurotransmitter Exocytosis transporter Monoamine Transporter (DAT, SERT, or NET) neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binds to Postsynaptic Signal Postsynaptic Signal receptor->Postsynaptic Signal inhibitor 4-((4-Chlorophenyl)thio)piperidine hydrochloride inhibitor->transporter Inhibits

Caption: Monoamine Transporter Inhibition.

Conclusion

The described in vitro assays provide a robust framework for characterizing the pharmacological profile of this compound. By determining its binding affinity and functional potency at DAT, SERT, and NET, researchers can gain crucial insights into its mechanism of action, selectivity, and potential therapeutic applications. These foundational studies are a critical step in the drug discovery and development pipeline.

References

Application Notes and Protocols for the Synthesis of 4-((4-Chlorophenyl)thio)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-((4-Chlorophenyl)thio)piperidine hydrochloride, a piperidine derivative with potential applications in pharmaceutical research and development. The document includes a summary of reactants and products, a step-by-step experimental procedure, and a visual representation of the synthesis workflow.

Reactant and Product Summary

The following table summarizes the key quantitative data for the reactants and the final product in this synthesis protocol.

Compound NameCAS No.Molecular FormulaMolecular Weight ( g/mol )Molar Equivalent
4-Mercaptopiperidine4738-03-6C₅H₁₁NS117.211.0
1-Chloro-4-iodobenzene637-87-6C₆H₄ClI238.451.1
Copper(I) Iodide7681-65-4CuI190.450.1
L-Proline147-85-3C₅H₉NO₂115.130.2
Potassium Carbonate584-08-7K₂CO₃138.212.0
1,4-Dioxane123-91-1C₄H₈O₂88.11Solvent
Diethyl Ether60-29-7C₄H₁₀O74.12Solvent
Hydrochloric Acid (in Diethyl Ether)7647-01-0HCl36.461.2
Product: 4-((4-Chlorophenyl)thio)piperidine101798-63-4C₁₁H₁₄ClNS227.75-
Final Product: this compound101798-64-5C₁₁H₁₅Cl₂NS264.21-

Experimental Protocol

This protocol details the synthesis of this compound through a copper-catalyzed cross-coupling reaction, followed by salt formation.

Materials and Equipment
  • Three-neck round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

  • Rotary evaporator

  • pH meter or pH paper

  • Filtration apparatus (Büchner funnel and flask)

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for product characterization

Synthesis Procedure

Step 1: Copper-Catalyzed Cross-Coupling Reaction

  • To a dry three-neck round-bottom flask purged with an inert gas (Nitrogen or Argon), add 4-mercaptopiperidine (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the mixture to reflux (approximately 101 °C for 1,4-dioxane) and maintain the reflux for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid catalyst and salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, 4-((4-chlorophenyl)thio)piperidine.

Step 2: Purification of the Free Base

  • Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent using a rotary evaporator.

  • The resulting residue can be further purified by column chromatography on silica gel if necessary.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified 4-((4-chlorophenyl)thio)piperidine in anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (1.2 eq) to the stirred solution.

  • A precipitate of this compound will form.

  • Continue stirring for 30 minutes at room temperature.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization

The identity and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Workflow and Pathway Diagrams

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Cross-Coupling Reaction cluster_step2 Step 2: Purification cluster_step3 Step 3: Salt Formation cluster_product Final Product Reactants 4-Mercaptopiperidine + 1-Chloro-4-iodobenzene + CuI / L-Proline / K2CO3 Reaction Reflux in 1,4-Dioxane Reactants->Reaction Heat Workup1 Cool, Filter, and Concentrate Reaction->Workup1 Cool Dissolve Dissolve in Ethyl Acetate Workup1->Dissolve Wash Wash with NaHCO3 and Brine Dissolve->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate DissolveEther Dissolve in Diethyl Ether Concentrate->DissolveEther AddHCl Add HCl in Diethyl Ether DissolveEther->AddHCl Precipitate Filter and Dry Precipitate AddHCl->Precipitate FinalProduct 4-((4-Chlorophenyl)thio)piperidine hydrochloride Precipitate->FinalProduct

Caption: Synthesis workflow for this compound.

Disclaimer: This protocol is intended for use by qualified professionals in a properly equipped laboratory setting. All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. The user is responsible for conducting a thorough safety assessment before beginning any experimental work.

Application Notes and Protocols for the Purification of 4-((4-Chlorophenyl)thio)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 4-((4-Chlorophenyl)thio)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The following protocols for recrystallization and column chromatography are designed to yield high-purity material suitable for downstream applications. Additionally, a protocol for purity analysis by High-Performance Liquid Chromatography (HPLC) is included for quality control.

Introduction

This compound is a piperidine derivative with potential applications in medicinal chemistry. The purity of this compound is critical for its use in drug discovery and development, as impurities can lead to undesired side effects or interfere with biological assays. The purification of the final product is typically achieved through recrystallization or chromatography.[1] This document outlines detailed protocols for these purification techniques and for the subsequent purity assessment.

Data Presentation

The efficiency of a purification process is best evaluated through quantitative data. The following table summarizes expected outcomes for the purification of this compound based on typical results for similar piperidine derivatives.

Purification MethodStarting Purity (Typical)Final Purity (Expected)Yield (Expected)
Recrystallization85-95%>99%70-90%
Flash Column Chromatography80-90%>98%60-80%

Experimental Protocols

Protocol 1: Purification by Recrystallization (Solvent/Anti-Solvent Method)

Recrystallization is a highly effective method for purifying solid compounds. For piperidine hydrochlorides, a solvent/anti-solvent system is often employed to induce crystallization.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., Methanol, Ethanol, or Isopropanol)

  • "Poor" solvent (anti-solvent) (e.g., Diethyl ether, Hexanes, or Ethyl acetate)

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, determine a suitable solvent system. A "good" solvent should dissolve the crude product when heated, while a "poor" solvent should be miscible with the "good" solvent but cause the product to be insoluble.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the "good" solvent and gently heat the mixture with stirring until the solid is completely dissolved.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add the "poor" solvent dropwise with continuous stirring until the solution becomes slightly turbid.

  • Crystallization: If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again. Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid purification technique suitable for separating compounds with different polarities. For basic piperidine derivatives, silica gel is a common stationary phase.[2]

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)

  • Glass column for flash chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. The ideal eluent should provide good separation between the desired product and impurities, with a target Rf value of approximately 0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Alternatively, for better separation, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Analysis by HPLC

HPLC is a powerful analytical technique for assessing the purity of a compound. For piperidine hydrochlorides, a reversed-phase method is typically used.[3]

Materials:

  • Purified this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic acid

  • HPLC system with a UV detector

  • C18 reversed-phase column

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation: Accurately weigh a small amount of the purified product and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient elution is often effective. A typical gradient might be:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-31 min: Gradient back to 95% A, 5% B

      • 31-40 min: Hold at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Visualizations

The following diagrams illustrate the workflows for the purification and analysis protocols.

Purification_Workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_recrys Crude Product dissolve Dissolve in 'Good' Solvent (Hot) crude_recrys->dissolve add_anti Add 'Poor' (Anti-) Solvent dissolve->add_anti cool Cool to Crystallize add_anti->cool filter_wash Filter and Wash cool->filter_wash dry_recrys Dry Purified Product filter_wash->dry_recrys crude_chrom Crude Product load Load onto Silica Gel Column crude_chrom->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine_evap Combine Pure Fractions & Evaporate Solvent analyze->combine_evap dry_chrom Dry Purified Product combine_evap->dry_chrom

Caption: General workflows for purification by recrystallization and column chromatography.

HPLC_Analysis_Workflow start Purified Product prep_sample Prepare Sample (Known Concentration) start->prep_sample inject Inject into HPLC System prep_sample->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect analyze_data Analyze Chromatogram (Calculate Purity) detect->analyze_data end Purity Report analyze_data->end

References

Application Notes: 4-((4-Chlorophenyl)thio)piperidine hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the handling and application of 4-((4-Chlorophenyl)thio)piperidine hydrochloride.

Introduction

This compound is a piperidine derivative with potential applications in medicinal chemistry and drug discovery.[1] Like many small molecule hydrochloride salts, its solubility characteristics are critical for the preparation of stock solutions for biological screening and other research applications. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent for dissolving a broad range of organic compounds that are otherwise insoluble in aqueous solutions.[2] This document provides detailed protocols for the preparation and handling of this compound solutions in DMSO for research purposes.

Physicochemical Properties & Solubility

Table 1: General Solubility and Storage Recommendations

ParameterRecommendationNotes
Primary Solvent Dimethyl Sulfoxide (DMSO)Pharmaceutical grade, anhydrous DMSO is recommended to ensure stability and prevent compound degradation.
Typical Stock Conc. 10 mM - 100 mMThe maximum concentration should be determined empirically. Start with a small quantity to test solubility before preparing a large batch.
Stock Solution Storage -20°C or -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
Working Solution Prep. Serial DilutionDilute the DMSO stock solution in an appropriate aqueous buffer or cell culture medium.[4]
Max. DMSO in In Vitro Assays < 0.5% (v/v)High concentrations of DMSO can be cytotoxic. Always include a vehicle control (medium with the same final DMSO concentration) in experiments.[4]
Max. DMSO in In Vivo Assays < 2% (v/v)Higher concentrations can cause toxicity. Co-solvents like PEG400 or Tween 80 may be necessary for compounds with low aqueous solubility.[2][4]

Experimental Protocols

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution. The molecular weight of this compound (C₁₁H₁₅Cl₂NS) is approximately 280.24 g/mol .

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.80 mg of the compound.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 280.24 g/mol * 1000 mg/g = 2.80 mg/mL

  • Weighing: Carefully weigh the calculated amount of powder and place it into a sterile vial. It is often more practical to weigh a larger amount (e.g., 10 mg) and dissolve it in a corresponding larger volume of DMSO (3.57 mL for 10 mg) to improve accuracy.[6]

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the compound.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if dissolution is slow, but stability upon warming should be considered.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store promptly at -20°C or -80°C, protected from light.

G cluster_prep Stock Solution Workflow calc 1. Calculate Mass (e.g., 2.80 mg for 1mL of 10mM) weigh 2. Weigh Compound calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex to Dissolve add_dmso->dissolve aliquot 5. Aliquot into Tubes dissolve->aliquot store 6. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Protocol for Preparing a Working Solution for In Vitro Assays

Procedure:

  • Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution into the desired cell culture medium or assay buffer.

  • Ensure the final concentration of DMSO in the working solution is below 0.5% (v/v) to avoid cell toxicity.[4] For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution (e.g., 1 µL of 10 mM stock into 999 µL of medium). This results in a final DMSO concentration of 0.1%.

  • Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound tested.

Safety and Handling

Handle this compound and DMSO with appropriate safety precautions in a well-ventilated area or chemical fume hood.[7][8]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., butyl rubber or double nitrile gloves).[2]

  • Eye Protection: Use safety glasses or goggles.[8]

  • Lab Coat: A lab coat is mandatory to protect from skin contact.

Handling Precautions:

  • Avoid inhalation of the powder by handling it in a fume hood.[7]

  • Avoid direct contact with skin and eyes.[9]

  • DMSO readily penetrates the skin and can carry dissolved substances with it; therefore, extreme care should be taken to avoid skin contact with the solution.[10]

  • Store the compound and its solutions in tightly sealed containers away from light and incompatible materials like strong oxidizing agents.[2][11]

G cluster_safety Safety & Handling Logic compound Chemical Compound (Solid & DMSO Solution) ppe Required PPE compound->ppe handling Handling Procedures compound->handling gloves Gloves ppe->gloves goggles Goggles ppe->goggles coat Lab Coat ppe->coat researcher Researcher ppe->researcher Protects hood Use Fume Hood handling->hood avoid_contact Avoid Skin/Eye Contact handling->avoid_contact storage Proper Storage handling->storage handling->researcher Protects

Caption: Logical relationship of safety equipment and procedures.

Application in Research

This compound is suitable for use in various research settings, including high-throughput screening (HTS) and mechanism-of-action studies. As a piperidine derivative, it may be investigated for activity at various biological targets, such as G-protein coupled receptors (GPCRs) or ion channels.

G cluster_research Drug Discovery Pathway library Compound Library (incl. C11H15Cl2NS) hts High-Throughput Screening (In Vitro Assay) library->hts Screening hit Hit Identification hts->hit Data Analysis validation Hit Validation & Lead Optimization hit->validation Confirmation preclinical Preclinical Studies validation->preclinical Development

Caption: General role of a compound in drug discovery.

References

Application Notes and Protocols for 4-((4-Chlorophenyl)thio)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information and protocols for the handling, storage, and preliminary biological evaluation of 4-((4-Chlorophenyl)thio)piperidine hydrochloride. This compound is a piperidine derivative with potential applications in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents.[1] Piperidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous natural products and FDA-approved drugs.[2]

Chemical and Physical Data

Quantitative data for this compound are summarized in the table below for easy reference. The hydrochloride salt form generally enhances water solubility compared to the free base, which is advantageous for use in aqueous solutions for biological assays.[3]

PropertyValueReference
CAS Number 101798-64-5[1][4][5][6]
Molecular Formula C₁₁H₁₅Cl₂NS[1][4][5]
Molecular Weight 264.21 g/mol [4][5]
Appearance White solid[1]
Melting Point 165-169 °C[1]
Purity ≥ 95% (NMR)[1]
Storage Temperature Room temperature, sealed in dry conditions[1][4]
SMILES ClC1=CC=C(SC2CCNCC2)C=C1.Cl[5]

Handling and Storage

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 101798-64-5) was not located. The following guidelines are based on safety information for the structurally similar compound, 4-(4-chlorophenyl)piperidine hydrochloride. The thioether moiety may present additional hazards, and a comprehensive risk assessment should be conducted before handling.

1. Safety Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

2. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[7]

  • Keep the container tightly closed and sealed.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents.[7] Some suppliers indicate the product may be shipped via cold-chain transportation.[4]

Experimental Protocols

The piperidine scaffold is a key feature in many biologically active compounds. Derivatives of piperidine are investigated for various therapeutic applications, including as analgesic, anti-inflammatory, and anti-cancer agents.[1][8] The following is a general protocol for an initial in-vitro evaluation of the cytotoxic potential of this compound against a cancer cell line using an MTT assay. This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

1. Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7 - breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

2. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in sterile DMSO or water, depending on its solubility.

  • Further dilute the stock solution with a complete cell culture medium to prepare working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

3. Cell Seeding:

  • Harvest logarithmically growing cells using trypsin-EDTA.

  • Resuspend the cells in a complete medium and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

4. Compound Treatment:

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound to the respective wells.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (cells in medium only).

  • Incubate the plate for another 48-72 hours.

5. MTT Assay:

  • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

6. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis stock_sol Prepare Stock Solution (10 mM in DMSO) add_compound Add Compound Dilutions (0.1-100 µM) stock_sol->add_compound cell_culture Culture Cancer Cells (e.g., MCF-7) seed_cells Seed Cells in 96-well Plate (5,000 cells/well) cell_culture->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h incubate_24h->add_compound incubate_48h Incubate 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (add DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Potential Signaling Pathway Involvement

Piperidine derivatives have been shown to interact with various biological targets and signaling pathways.[9] For instance, they can modulate the activity of kinases, ion channels, or G-protein coupled receptors. If this compound demonstrates cytotoxic activity, further studies could investigate its mechanism of action, such as the induction of apoptosis via key signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

signaling_pathway compound 4-((4-Chlorophenyl)thio)piperidine hydrochloride receptor Cell Surface Receptor compound->receptor Inhibition? pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: 4-((4-Chlorophenyl)thio)piperidine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Chlorophenyl)thio)piperidine hydrochloride is a heterocyclic compound featuring a central piperidine ring functionalized with a 4-chlorophenylthio group. This structural motif is of significant interest in medicinal chemistry, primarily serving as a versatile synthetic intermediate for the development of novel therapeutic agents. Its physicochemical properties, including enhanced water solubility as a hydrochloride salt, make it amenable to various synthetic transformations and biological screening protocols. While direct biological activity data for this specific compound is not extensively reported in publicly available literature, its core structure is a key pharmacophore in a range of biologically active molecules, particularly those targeting the central nervous system.

These application notes provide an overview of the potential uses of this compound in drug discovery, supported by data from structurally related compounds. Detailed protocols for its utilization in synthesis and relevant biological assays are also presented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number101798-64-5[1]
Molecular FormulaC₁₁H₁₅Cl₂NS[1]
Molecular Weight264.2 g/mol [1]
IUPAC Name4-(4-chlorophenyl)sulfanylpiperidine;hydrochloride[1]
AppearanceSolid
SolubilityEnhanced water solubility compared to the free base.[2]

Applications in Medicinal Chemistry

The 4-((4-chlorophenyl)thio)piperidine scaffold is a valuable building block for the synthesis of compounds with a variety of potential therapeutic applications. The primary areas of investigation for derivatives of this scaffold include:

  • Neurological Disorders: The piperidine moiety is a common feature in many centrally acting drugs. The 4-arylthio substituent can confer affinity and selectivity for various neurotransmitter transporters and receptors.

  • Analgesia and Pain Management: Derivatives of similar 4-arylpiperidines have demonstrated significant analgesic properties.

  • Cardiovascular Agents: Certain piperidine derivatives have been investigated for their effects on blood pressure.

Role as a Synthetic Intermediate

This compound is primarily utilized as a starting material for the synthesis of more complex molecules. The secondary amine of the piperidine ring provides a reactive handle for N-alkylation, N-acylation, and other functionalization reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Biological Activity of Structurally Related Compounds

While specific quantitative biological data for this compound is limited, the following tables summarize the activities of structurally analogous compounds, providing insights into the potential of its derivatives.

Dopamine and Serotonin Transporter Affinity of Related Piperidine Derivatives

The 4-chlorophenylpiperidine and related motifs are known to interact with monoamine transporters. The following table presents Ki or IC50 values for representative compounds.

CompoundTargetKᵢ (nM) or IC₅₀ (nM)Reference
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideDopamine D4 ReceptorIC₅₀ = 0.057[3]
m-chlorophenylpiperazine (mCPP)Serotonin TransporterIC₅₀ = 230[4]
4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue 9 Dopamine Transporter (DAT)IC₅₀ = 6.6[5]
4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue 19a Dopamine Transporter (DAT)IC₅₀ = 6.0[5]
Analgesic and Hypotensive Activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives

A study on N-substituted derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine, a close structural analog where the thioether is replaced by a hydroxyl group and the sulfur by a carbon, demonstrated significant biological activity.

Compound DerivativeAnalgesic Activity (50 mg/kg, i.m.)Hypotensive EffectReference
Derivative 2 SignificantReduction in blood pressure[6]
Derivative 3 SignificantReduction in blood pressure[6]
Derivative 4 SignificantNot reported[6]
Derivative 5 SignificantReduction in blood pressure[6]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives of this compound.

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the derivatization of the piperidine nitrogen.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, propyl iodide)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

  • Reaction vessel with magnetic stirrer

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the base (2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to neutralize the hydrochloride and liberate the free base.

  • Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general procedure to assess the binding affinity of synthesized derivatives to dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Materials:

  • Synthesized test compounds

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]paroxetine (for SERT), [³H]nisoxetine (for NET)

  • Membrane preparations from appropriate brain regions (e.g., rat striatum for DAT, brainstem for SERT, frontal cortex for NET) or cell lines expressing the transporters.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl)

  • Non-specific binding inhibitors (e.g., 10 µM GBR 12909 for DAT, 1 µM fluoxetine for SERT, 1 µM desipramine for NET)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the incubation buffer.

  • In a 96-well plate, add the incubation buffer, membrane preparation, and the appropriate radioligand at a concentration near its Kd value.

  • Add either the test compound, buffer (for total binding), or the non-specific binding inhibitor.

  • Incubate the plates at an appropriate temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ values for the test compounds by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Logical Workflow for Drug Discovery using the Scaffold

G Drug Discovery Workflow A 4-((4-Chlorophenyl)thio)piperidine Hydrochloride (Scaffold) B Chemical Derivatization (e.g., N-Alkylation, N-Acylation) A->B Synthesis C Library of Novel Compounds B->C Generation D In Vitro Screening (e.g., Radioligand Binding Assays) C->D Testing E Identification of 'Hits' (Compounds with Desired Activity) D->E Analysis F Lead Optimization (SAR Studies) E->F Progression G Preclinical Development F->G Advancement

Caption: A logical workflow for utilizing the scaffold in a drug discovery program.

Potential Signaling Pathway Modulation

Derivatives of the 4-((4-chlorophenyl)thio)piperidine scaffold may modulate monoaminergic signaling by inhibiting the reuptake of neurotransmitters like dopamine and serotonin.

G Monoamine Reuptake Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitters) Transporter Monoamine Transporter (DAT, SERT) NT Neurotransmitter (Dopamine/Serotonin) Vesicle->NT Release NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding & Signal Inhibitor Derivative of 4-((4-Chlorophenyl)thio)piperidine Inhibitor->Transporter Blockade

Caption: Mechanism of action for derivatives acting as reuptake inhibitors.

Conclusion

This compound is a valuable and commercially available starting material for medicinal chemistry campaigns. Its utility lies in its potential to be elaborated into a diverse range of molecules with potential therapeutic activities, particularly in the realm of neurological and psychiatric disorders. The protocols and data on related compounds provided herein offer a foundation for researchers to explore the chemical space around this promising scaffold.

References

Troubleshooting & Optimization

Technical Support Center: 4-((4-Chlorophenyl)thio)piperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((4-Chlorophenyl)thio)piperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis typically involves the nucleophilic substitution reaction between piperidine and 4-chlorobenzenesulfenyl chloride in a suitable organic solvent, followed by salt formation with hydrochloric acid.[1]

Q2: What are the most common side reactions I should be aware of?

A2: The most probable side reactions include the disproportionation of 4-chlorobenzenesulfenyl chloride, over-reaction of piperidine, and oxidation of the final product. These can lead to the formation of byproducts such as bis(4-chlorophenyl) disulfide and N-(4-chlorophenylsulfonyl)piperidine.

Q3: My final product is off-white or yellowish. What is the likely cause?

A3: A yellowish tint in the final product often indicates the presence of impurities, particularly oxidized species or residual starting materials. Inadequate purification or exposure to air and light during storage can contribute to discoloration.

Q4: I am observing a low yield. What are the potential reasons?

A4: Low yields can result from several factors, including incomplete reaction, suboptimal reaction conditions (temperature, solvent), degradation of the starting material or product, and inefficient purification. The presence of moisture can also hydrolyze the 4-chlorobenzenesulfenyl chloride, reducing the amount available for the desired reaction.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Degraded 4-chlorobenzenesulfenyl chloride This reagent is sensitive to moisture and can degrade over time. Use a fresh batch or verify the purity of the existing stock before use.
Incorrect Reaction Temperature The reaction is typically conducted at controlled, often low to ambient, temperatures. Ensure the reaction temperature is maintained as per the established protocol.
Inappropriate Solvent The choice of solvent is critical. Aprotic solvents like dichloromethane or diethyl ether are commonly used. Ensure the solvent is dry and appropriate for the reaction.
Presence of Moisture Water can react with 4-chlorobenzenesulfenyl chloride, leading to its decomposition. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Product Contaminated with Byproducts
Observed Impurity Identification Method Troubleshooting/Purification
Unreacted Piperidine Can be detected by TLC (staining with ninhydrin if primary amine) or GC-MS.Wash the crude product with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the basic piperidine into the aqueous layer.
Bis(4-chlorophenyl) disulfide Can be identified by LC-MS or by its characteristic melting point if isolated.This non-polar byproduct can be removed by column chromatography on silica gel using a non-polar eluent system.
4-Chlorobenzenethiol Has a characteristic odor and can be detected by GC-MS.Can be removed by washing the organic layer with a dilute base (e.g., 1M NaOH) to form the thiolate salt, which is soluble in the aqueous phase.
N-(4-Chlorophenylsulfonyl)piperidine Can be identified by LC-MS.This byproduct is often more polar than the desired product and can be separated by column chromatography.

Potential Byproducts Summary

Byproduct Name Molecular Formula Molecular Weight ( g/mol ) Formation Pathway
Bis(4-chlorophenyl) disulfideC₁₂H₈Cl₂S₂287.23Disproportionation of 4-chlorobenzenesulfenyl chloride.
4-ChlorobenzenethiolC₆H₅ClS144.62Hydrolysis or reduction of 4-chlorobenzenesulfenyl chloride.
N-(4-Chlorophenylsulfonyl)piperidineC₁₁H₁₄ClNO₂S275.75Reaction of piperidine with 4-chlorobenzenesulfonyl chloride (a potential impurity in the sulfenyl chloride starting material).

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve piperidine (1.0 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-chlorobenzenesulfenyl chloride (1.05 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Salt Formation: Dissolve the crude product in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Purification: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Purification by Column Chromatography (if necessary)
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal eluent composition should be determined by TLC analysis.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_Pathway Piperidine Piperidine Product_FreeBase 4-((4-Chlorophenyl)thio)piperidine (Free Base) Piperidine->Product_FreeBase Nucleophilic Substitution SulfenylChloride 4-Chlorobenzenesulfenyl Chloride SulfenylChloride->Product_FreeBase Product_HCl 4-((4-Chlorophenyl)thio)piperidine Hydrochloride Product_FreeBase->Product_HCl Salt Formation HCl HCl HCl->Product_HCl Byproduct_Formation cluster_starting_materials Starting Material Side Reactions cluster_main_reaction Main Reaction Side Products SulfenylChloride 4-Chlorobenzenesulfenyl Chloride Disulfide Bis(4-chlorophenyl) disulfide SulfenylChloride->Disulfide Disproportionation SulfonylChloride 4-Chlorobenzenesulfonyl Chloride SulfenylChloride->SulfonylChloride Disproportionation Piperidine Piperidine Sulfonamide N-(4-Chlorophenylsulfonyl)piperidine Piperidine->Sulfonamide Reaction with impurity SulfonylChloride_Impurity 4-Chlorobenzenesulfonyl Chloride (impurity) SulfonylChloride_Impurity->Sulfonamide

References

Technical Support Center: Synthesis of 4-((4-Chlorophenyl)thio)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 4-((4-Chlorophenyl)thio)piperidine hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-((4-Chlorophenyl)thio)piperidine?

A1: The Mitsunobu reaction is a highly effective and widely used method for this transformation.[1][2][3][4][5] It allows for the conversion of a secondary alcohol, such as N-Boc-4-hydroxypiperidine, to a thioether with high stereospecificity (inversion of configuration), although stereochemistry is not a factor for this particular molecule.[1][3][4][5] The reaction is typically carried out using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][6][7]

Q2: Why is the piperidine nitrogen protected with a Boc group during the synthesis?

A2: The tert-butyloxycarbonyl (Boc) group is used to protect the piperidine nitrogen, preventing it from acting as a nucleophile and reacting with the Mitsunobu reagents or other electrophiles. This ensures that the reaction occurs selectively at the 4-hydroxyl group. The Boc group is stable under the conditions of the Mitsunobu reaction and can be readily removed under acidic conditions to yield the final product.[8]

Q3: What are the main byproducts of the Mitsunobu reaction, and how can they be removed?

A3: The primary byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate).[1][7] These byproducts can complicate purification. Effective removal strategies include:

  • Crystallization: TPPO is often crystalline and can sometimes be removed by filtration if it precipitates from the reaction mixture.

  • Column Chromatography: Silica gel chromatography is a reliable method for separating the desired product from both TPPO and the hydrazine byproduct.[1][7]

  • Alternative Reagents: Using polymer-bound triphenylphosphine can simplify workup, as the resulting phosphine oxide can be removed by filtration.[9]

Q4: How is the final hydrochloride salt of 4-((4-Chlorophenyl)thio)piperidine formed?

A4: After the deprotection of the N-Boc group using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol), the resulting free amine is treated with a solution of HCl.[8][10][11] Often, the hydrochloride salt is less soluble in organic solvents and will precipitate, allowing for isolation by filtration.[8][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Wet Reagents/Solvents: The Mitsunobu reaction is highly sensitive to moisture.[1]1a. Ensure all glassware is thoroughly dried. 1b. Use anhydrous solvents. 1c. Use fresh, high-purity triphenylphosphine and azodicarboxylate.
2. Incorrect Reagent Stoichiometry: An insufficient amount of Mitsunobu reagents can lead to incomplete conversion.2a. Use a slight excess (1.2-1.5 equivalents) of triphenylphosphine and the azodicarboxylate relative to the limiting reagent (N-Boc-4-hydroxypiperidine or 4-chlorothiophenol).[7]
3. Low Acidity of Nucleophile: The nucleophile (4-chlorothiophenol) should be sufficiently acidic (pKa < 15) to protonate the betaine intermediate.[2][3][5]3a. While 4-chlorothiophenol is generally acidic enough, ensure its purity.
Difficult Purification 1. Presence of Triphenylphosphine Oxide (TPPO) and Hydrazine Byproducts: These byproducts can co-elute with the product during chromatography.[1][7]1a. Optimize chromatographic conditions (e.g., use a less polar solvent system). 1b. Consider using alternative reagents like polymer-bound phosphine to simplify byproduct removal by filtration.[9] 1c. In some cases, precipitation of the byproducts from a non-polar solvent after reaction completion can be effective.
Incomplete Boc Deprotection 1. Insufficient Acid Strength or Concentration: The Boc group is stable and requires strong acidic conditions for complete removal.[8]1a. Use a higher concentration of acid (e.g., 4M HCl in dioxane) or a stronger acid like TFA. 1b. Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed.[8][11]
Low Yield of Hydrochloride Salt 1. Product Loss During Workup: The free amine may have some solubility in the aqueous phase during basic workup.1a. Ensure complete extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
2. Incomplete Precipitation of the Salt: The choice of solvent can significantly impact the precipitation of the hydrochloride salt.2a. After adding HCl, try adding a non-polar solvent like diethyl ether to induce precipitation.[10] 2b. Cool the solution to 0-5°C to further decrease the solubility of the salt.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-((4-chlorophenyl)thio)piperidine-1-carboxylate (Mitsunobu Reaction)

Materials:

  • N-Boc-4-hydroxypiperidine

  • 4-Chlorothiophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), 4-chlorothiophenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIAD or DEAD (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the desired product, tert-butyl 4-((4-chlorophenyl)thio)piperidine-1-carboxylate.

Step 2: Deprotection of N-Boc Group and Formation of Hydrochloride Salt

Materials:

  • tert-butyl 4-((4-chlorophenyl)thio)piperidine-1-carboxylate

  • 4M Hydrochloric acid in 1,4-dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the purified product from Step 1 (1.0 eq.) in a minimal amount of DCM.

  • Add 4M HCl in 1,4-dioxane (3-5 eq.) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours. Monitor the deprotection by TLC or LC-MS. The hydrochloride salt may precipitate during the reaction.

  • Upon completion, remove the solvent under reduced pressure.

  • If the product has precipitated, it can be collected by filtration and washed with diethyl ether. If not, the residue can be triturated with diethyl ether to induce precipitation.

  • Dry the resulting solid under vacuum to yield this compound.

Data Presentation

Table 1: Reaction Parameters for Mitsunobu Reaction

ParameterRecommended Condition
Solvent Anhydrous THF[1][7]
Temperature 0°C to Room Temperature[1][7]
Reaction Time 12-24 hours[1][7]
Reagent Stoichiometry (relative to limiting reagent)
N-Boc-4-hydroxypiperidine1.0 eq.
4-Chlorothiophenol1.1 eq.
Triphenylphosphine1.2 eq.[7]
DIAD/DEAD1.2 eq.[7]

Table 2: Troubleshooting Summary for Low Yield

Symptom Check Action
Incomplete reactionMoisture in reagents/solventsUse anhydrous conditions[1]
Reagent stoichiometryUse slight excess of PPh₃ and DIAD/DEAD[7]
Product loss during workupAqueous extraction efficiencyPerform multiple extractions
Incomplete salt precipitationSolvent for precipitationAdd a non-polar co-solvent (e.g., diethyl ether) and cool[10]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Deprotection & Salt Formation N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Mitsunobu_Reagents PPh3, DIAD/DEAD Anhydrous THF, 0°C to RT N-Boc-4-hydroxypiperidine->Mitsunobu_Reagents 4-Chlorothiophenol 4-Chlorothiophenol 4-Chlorothiophenol->Mitsunobu_Reagents Intermediate tert-butyl 4-((4-chlorophenyl)thio) piperidine-1-carboxylate Mitsunobu_Reagents->Intermediate C-S bond formation Deprotection_Reagent 4M HCl in Dioxane Intermediate->Deprotection_Reagent Boc removal Final_Product 4-((4-Chlorophenyl)thio) piperidine hydrochloride Deprotection_Reagent->Final_Product Salt formation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Reaction Incomplete? Check_Reaction->Incomplete Check_Conditions Verify Anhydrous Conditions Check Reagent Stoichiometry Incomplete->Check_Conditions Yes Complete Reaction Complete Incomplete->Complete No Check_Conditions->Start Re-run Reaction Check_Workup Review Workup & Purification Complete->Check_Workup Purification_Issue Difficulty in Purification? Check_Workup->Purification_Issue Optimize_Chroma Optimize Chromatography Consider Alternative Reagents Purification_Issue->Optimize_Chroma Yes Check_Deprotection Check Deprotection Step Purification_Issue->Check_Deprotection No End Yield Improved Optimize_Chroma->End Deprotection_Issue Incomplete Deprotection? Check_Deprotection->Deprotection_Issue Increase_Acid Increase Acid Concentration/Time Deprotection_Issue->Increase_Acid Yes Check_Salt_Formation Check Salt Formation/Isolation Deprotection_Issue->Check_Salt_Formation No Increase_Acid->End Optimize_Precipitation Optimize Precipitation Solvent/Temp Check_Salt_Formation->Optimize_Precipitation Optimize_Precipitation->End

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: 4-((4-Chlorophenyl)thio)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-((4-Chlorophenyl)thio)piperidine hydrochloride. This resource is intended for researchers, scientists, and professionals in drug development to anticipate and address potential stability issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound involve the thioether linkage and the piperidine ring. The thioether is susceptible to oxidation, while the piperidine ring can undergo oxidation and potential ring-opening reactions under certain conditions.[1][2] As a hydrochloride salt, its stability and solubility are generally enhanced compared to the free base.[3]

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term storage, refrigeration (2-8°C) and protection from light are recommended. Some suppliers also suggest cold-chain transportation, indicating sensitivity to higher temperatures. The compound should be kept away from strong oxidizing agents.[5]

Q3: Can I expect degradation of this compound in aqueous solutions?

A3: While the hydrochloride salt form enhances water solubility, the stability in aqueous solutions can be pH-dependent.[3] Acidic or basic conditions can potentially catalyze the degradation of the piperidine ring or other functional groups over time. It is advisable to prepare aqueous solutions fresh and store them under refrigerated conditions for short periods. For longer-term studies, the stability of the compound in the specific buffer system should be validated.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in a laboratory setting.

Observed Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., variable peak areas in HPLC). Degradation of the compound in solution.Prepare fresh solutions for each experiment. If solutions must be stored, perform a stability study by analyzing aliquots over time at the intended storage temperature. Ensure the solvent is of high purity and free of oxidizing contaminants.
Appearance of new, unexpected peaks in chromatograms. Chemical degradation of the compound.This could be due to oxidation of the thioether to the corresponding sulfoxide or sulfone, or degradation of the piperidine ring. Use an appropriate analytical technique (e.g., LC-MS) to identify the mass of the new impurities and deduce their potential structures. Consider performing forced degradation studies to intentionally generate and identify potential degradation products.[1]
Discoloration or change in the physical appearance of the solid compound. Degradation upon storage.This may indicate oxidation or reaction with atmospheric moisture or oxygen. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive. Check the storage conditions (temperature, light exposure) and ensure they align with the manufacturer's recommendations.
Poor solubility in aqueous buffers. pH of the buffer is too high, causing precipitation of the free base.The hydrochloride salt is more soluble in acidic to neutral conditions. Lowering the pH of the buffer may improve solubility. However, be mindful that extreme pH can accelerate degradation.

Potential Degradation Pathway

The following diagram illustrates a hypothetical oxidative degradation pathway for this compound. The primary point of oxidative attack is the sulfur atom of the thioether linkage, which can be oxidized first to a sulfoxide and then to a sulfone.

DegradationPathway Compound This compound Sulfoxide 4-((4-Chlorophenyl)sulfinyl)piperidine hydrochloride (Sulfoxide Derivative) Compound->Sulfoxide Oxidation Sulfone 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride (Sulfone Derivative) Sulfoxide->Sulfone Further Oxidation

Caption: Hypothetical oxidative degradation of the thioether moiety.

Experimental Workflow: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and understanding the stability of a compound under stress conditions.

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC RP-HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Photo Photolytic Stress (UV/Vis light) Photo->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS Characterization Characterize Degradants LCMS->Characterization Compound Prepare Stock Solution of This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo Control Unstressed Control Sample Compound->Control Control->HPLC

Caption: General workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate HPLC column (e.g., C18)

  • HPLC system with UV or PDA detector

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 24 hours).

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 8 hours).

    • Thermal Degradation: Place a sample of the stock solution in an oven at a set temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Protect a control sample from light.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating RP-HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

    • If significant degradation is observed, subject the samples to LC-MS analysis to determine the mass-to-charge ratio of the degradation products to aid in their identification.[1]

References

Technical Support Center: Optimizing HPLC Methods for 4-((4-Chlorophenyl)thio)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of 4-((4-Chlorophenyl)thio)piperidine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound, covering peak shape problems, retention time variability, and baseline instability.

Category 1: Peak Shape and Resolution Issues

Q1: Why is my peak for this compound showing significant tailing?

A1: Peak tailing is a common issue for compounds containing amine groups, like the piperidine moiety in your analyte.[1][2] This is often caused by secondary interactions between the basic amine and acidic silanol groups on the surface of the silica-based stationary phase.[1][2]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Adjust the pH of your aqueous mobile phase to be between 3 and 4. At a lower pH, the silanol groups are protonated, minimizing their interaction with the protonated amine of the analyte.[2]

  • Use a Deactivated Column: Employ a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, reducing the likelihood of secondary interactions.[3]

  • Add a Competitive Amine: Introduce a small amount of a competitive amine, such as triethylamine (TEA), to your mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, masking them from your analyte.[1]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[3] To check for this, prepare and inject a 10-fold dilution of your sample. If the peak shape improves, you should reduce your sample concentration or injection volume.[1]

Q2: I'm observing peak splitting. What could be the cause?

A2: Peak splitting can arise from several factors, from issues with the sample solvent to problems with the column itself.

Troubleshooting Steps:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., pure acetonitrile in a mobile phase with a high aqueous content), it can cause peak distortion.[4] Try to dissolve your sample in the mobile phase or a weaker solvent.

  • Column Contamination or Void: The inlet frit of your column may be partially blocked, or a void may have formed at the head of the column.[4] If your column manufacturer allows it, try back-flushing the column. Using a guard column can help prevent this issue.[1]

  • Co-eluting Impurity: It's possible that an impurity is eluting very close to your main peak, giving the appearance of a split peak. To investigate this, try altering the mobile phase composition or the detection wavelength to see if the two peaks can be resolved.[2]

Category 2: Retention Time and Reproducibility

Q1: My retention times are shifting between injections. What should I check?

A1: Unstable retention times are typically a sign of an unstable HPLC system or changing chromatographic conditions.[4]

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.[5]

  • Mobile Phase Preparation: Prepare your mobile phase fresh daily and ensure it is thoroughly degassed to prevent air bubbles from causing pressure fluctuations in the pump.[4] Inconsistent manual preparation of the mobile phase can also lead to shifts in retention.[4]

  • Column Temperature: Use a column oven to maintain a constant and consistent temperature. Fluctuations in ambient temperature can affect retention times.[4]

  • Pump Performance: Check for leaks in the pump and flow path. If you are running a gradient, ensure the proportioning valves are functioning correctly.[4]

Category 3: Baseline Issues

Q1: I am experiencing a noisy or drifting baseline. What are the potential causes?

A1: A noisy or drifting baseline can interfere with accurate peak integration and can be caused by several factors.

Troubleshooting Steps:

  • Mobile Phase Degassing: Inadequate degassing of the mobile phase can lead to the formation of bubbles in the detector cell, causing baseline noise.[5]

  • Contaminated Mobile Phase: Use only high-purity HPLC-grade solvents and reagents. Contaminants in the mobile phase can slowly elute, causing a drifting baseline.[5]

  • Detector Lamp Issues: The detector lamp may be nearing the end of its life, which can result in increased noise.

  • Column Bleed: If you are using an aggressive mobile phase or operating at high temperatures, the stationary phase may start to "bleed" from the column, leading to a rising baseline, particularly in gradient analysis.

Experimental Protocols and Data

Example HPLC Method for this compound

This protocol provides a starting point for method development. Optimization will likely be required for your specific application.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate solution in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 100 µg/mL stock solution.

    • Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Prepare your sample by dissolving it in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Inject the prepared standards and samples onto the HPLC system.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm (end-capped)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)/%B: 0/30, 10/70, 12/70, 12.1/30, 15/30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 235 nm

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_pH Is Mobile Phase pH between 3 and 4? start->check_pH check_column Using a modern, end-capped column? check_pH->check_column Yes adjust_pH Adjust pH of aqueous mobile phase. check_pH->adjust_pH No check_overload Is the peak shape concentration-dependent? check_column->check_overload Yes replace_column Switch to a high-purity, end-capped column. check_column->replace_column No add_tea Consider adding a competitive amine (e.g., TEA). check_overload->add_tea No reduce_conc Reduce sample concentration or injection volume. check_overload->reduce_conc Yes good_peak Symmetrical Peak add_tea->good_peak adjust_pH->check_pH replace_column->check_column reduce_conc->good_peak

Caption: Troubleshooting workflow for peak tailing.

HPLC_Method_Optimization_Workflow start Define Analytical Goal select_column Select Column (e.g., C18, end-capped) start->select_column mobile_phase Choose Mobile Phase (Buffer + Organic Modifier) select_column->mobile_phase optimize_pH Optimize Mobile Phase pH (e.g., 3.0 for amine) mobile_phase->optimize_pH optimize_gradient Develop Gradient Program optimize_pH->optimize_gradient optimize_temp Set Column Temperature (e.g., 30 °C) optimize_gradient->optimize_temp validate Method Validation optimize_temp->validate

Caption: General workflow for HPLC method optimization.

References

Navigating the NMR Spectrum of 4-((4-Chlorophenyl)thio)piperidine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate interpretation of Nuclear Magnetic Resonance (NMR) spectra is paramount for structure elucidation and purity assessment. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the NMR analysis of 4-((4-Chlorophenyl)thio)piperidine hydrochloride.

This guide offers a comprehensive resource for interpreting the 1H and 13C NMR spectra of this compound, including expected chemical shifts, experimental protocols, and solutions to common issues.

Predicted NMR Data Summary

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These values are estimated based on the analysis of its constituent functional groups and may vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted 1H NMR Chemical Shifts

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)Integration
Aromatic (C6H4)Doublet~7.2 - 7.42H
Aromatic (C6H4)Doublet~7.1 - 7.32H
Piperidine (H-4)Multiplet~3.3 - 3.61H
Piperidine (H-2, H-6 axial)Multiplet~3.1 - 3.42H
Piperidine (H-2, H-6 equatorial)Multiplet~2.8 - 3.12H
Piperidine (H-3, H-5 axial)Multiplet~2.0 - 2.32H
Piperidine (H-3, H-5 equatorial)Multiplet~1.6 - 1.92H
Amine (N-H)Broad SingletVariable (likely > 9.0)2H

Table 2: Predicted 13C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic (C-Cl)~132 - 135
Aromatic (C-S)~130 - 133
Aromatic (CH)~128 - 130
Aromatic (CH)~127 - 129
Piperidine (C-4)~45 - 50
Piperidine (C-2, C-6)~48 - 52
Piperidine (C-3, C-5)~30 - 35

Troubleshooting and FAQs

This section addresses common questions and issues that may arise during the acquisition and interpretation of the NMR spectra for this compound.

Q1: Why is the N-H proton signal a broad singlet and sometimes not observed?

A1: The proton on the nitrogen atom of the piperidine ring is acidic and can undergo rapid chemical exchange with other acidic protons (like trace water in the solvent) or with the chloride counter-ion. This rapid exchange leads to a broadening of the signal. In some cases, especially if the sample is not completely dry or if using a protic solvent, the signal can become so broad that it is indistinguishable from the baseline. The presence of the hydrochloride salt enhances this exchange.

Q2: The signals for the piperidine protons are overlapping and difficult to assign. How can I resolve them?

A2: The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial protons. These protons are often close in chemical shift and can show complex splitting patterns due to geminal and vicinal coupling. To resolve these signals, consider the following:

  • Higher Field NMR: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, making them easier to distinguish.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other. A HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton signal to its directly attached carbon, aiding in the definitive assignment of both 1H and 13C spectra.

Q3: I see unexpected peaks in my aromatic region. What could be the cause?

A3: The aromatic region for a 1,4-disubstituted benzene ring should ideally show two doublets. The presence of additional peaks could indicate:

  • Impurities: Starting materials or by-products from the synthesis may contain other aromatic compounds.

  • Isomeric Impurities: The presence of ortho- or meta-chlorophenyl isomers would result in more complex splitting patterns in the aromatic region.

  • Solvent Impurities: Residual aromatic solvents from purification (e.g., toluene, benzene) can also appear in this region. Check the chemical shift of your solvent and any known residual solvents.

Q4: The chemical shifts I observe are slightly different from the predicted values. Should I be concerned?

A4: Minor deviations (±0.1-0.2 ppm) from the predicted values are normal and can be attributed to several factors, including:

  • Solvent Effects: The choice of NMR solvent (e.g., DMSO-d6, CDCl3, D2O) can significantly influence chemical shifts.

  • Concentration: Sample concentration can affect the chemical shifts, particularly for protons involved in intermolecular interactions.

  • Temperature: The temperature at which the spectrum is acquired can also cause slight shifts. As long as the splitting patterns and integration values are consistent with the structure, small variations in chemical shifts are generally not a cause for concern.

Experimental Protocol: Acquiring a High-Quality NMR Spectrum

To obtain a reliable NMR spectrum of this compound, follow this detailed protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, as the hydrochloride salt may have limited solubility in CDCl3).

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.

  • 1H NMR Acquisition:

    • Set the spectral width to cover a range of at least 0 to 12 ppm.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to a minimum of 16, and increase if the sample is dilute to improve the signal-to-noise ratio.

    • Apply appropriate processing parameters (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation.

    • Phase the spectrum and reference the solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm).

  • 13C NMR Acquisition:

    • Set the spectral width to cover a range of at least 0 to 160 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of 13C.

    • Process the data similarly to the 1H spectrum and reference the solvent peak (e.g., DMSO-d6 at 39.52 ppm).

Workflow for NMR Data Acquisition and Interpretation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Troubleshooting weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock & Shim filter->lock h1_acq Acquire 1H Spectrum lock->h1_acq c13_acq Acquire 13C Spectrum lock->c13_acq d2_nmr 2D NMR (Optional) h1_acq->d2_nmr process Fourier Transform & Phasing c13_acq->process d2_nmr->process reference Reference to Solvent process->reference integrate Integrate 1H Signals reference->integrate assign Assign Peaks integrate->assign compare Compare with Predicted Data assign->compare troubleshoot Troubleshoot Anomalies compare->troubleshoot structure Confirm Structure troubleshoot->structure

Caption: Workflow for acquiring and interpreting NMR spectra.

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation of a substituted pyridine is sluggish or incomplete. What are the common causes and solutions?

A1: Slow or incomplete hydrogenation of pyridines is a frequent issue. Several factors can contribute to this problem:

  • Catalyst Poisoning: The nitrogen atom in both pyridine and the resulting piperidine can act as a Lewis base and bind to the metal catalyst, inhibiting its activity.[1]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.

  • Suboptimal Reaction Conditions: Hydrogen pressure, temperature, and reaction time may not be adequate for the specific substrate.[2]

  • Poor Catalyst Choice: Not all catalysts are equally effective for pyridine reduction. Rhodium and platinum-based catalysts are often more effective than palladium.[2]

Troubleshooting Steps:

  • Acidic Additives: Add an acid like HCl or acetic acid to protonate the nitrogen, reducing its ability to poison the catalyst.[1][2]

  • Increase Catalyst Loading: Incrementally increase the catalyst to substrate ratio.

  • Optimize Conditions: Increase hydrogen pressure (e.g., 50-80 bar) and temperature (e.g., 60-80 °C).[2][3]

  • Change Catalyst: Consider switching to a more robust catalyst such as Rh/C, Rh₂O₃, or PtO₂.[2]

  • Solvent Choice: Protic solvents like glacial acetic acid can enhance catalyst activity.[2]

Q2: I am observing poor diastereoselectivity in my piperidine synthesis. How can I improve it?

A2: Achieving high diastereoselectivity is a common challenge, particularly when creating multiple stereocenters. The outcome is highly dependent on the synthetic route.

  • Aza-Diels-Alder Reactions: The use of cyclic dienes often leads to higher diastereoselectivity.[3] The choice of Lewis acid can also influence the reaction pathway and stereochemical outcome.[4]

  • Reductive Amination: In intramolecular reductive amination, the stereocontrol is often dictated by the hydride addition step. The choice of reducing agent and reaction conditions (e.g., temperature) can be critical.[5]

  • Hydrogenation of Substituted Pyridines: The diastereoselectivity of pyridine hydrogenation can be influenced by the catalyst, temperature, and pressure.[6] For example, rhodium(I) complexes with pinacol borane have been used for highly diastereoselective dearomatization/hydrogenation processes.[7]

Q3: My N-alkylation of a piperidine is resulting in a low yield and the formation of a quaternary ammonium salt. What can I do?

A3: Low yields and the formation of quaternary ammonium salts are common problems in N-alkylation.

  • Insufficient Basicity: The reaction of a piperidine with an alkyl halide generates an acid (e.g., HBr, HCl) that can protonate the starting piperidine, rendering it non-nucleophilic and slowing down the reaction.[8]

    • Solution: Add a non-nucleophilic base like K₂CO₃, Et₃N, or DIPEA to scavenge the acid.[8]

  • Over-alkylation: The desired secondary or tertiary amine product can react further with the alkylating agent to form an undesired quaternary ammonium salt.

    • Solution: Use a controlled stoichiometry of the alkylating agent (closer to 1 equivalent). Slowly adding the alkylating agent to the reaction mixture can also help.

  • Poor Leaving Group: The reaction rate is dependent on the quality of the leaving group on the alkylating agent.

    • Solution: Switch to a more reactive alkylating agent, for instance, from an alkyl chloride to an alkyl bromide or iodide.[8]

Q4: I am having difficulty with the purification of my substituted piperidine. What are some common issues and solutions?

A4: Piperidines can be challenging to purify due to their basicity and physical properties.

  • Amine Tailing on Silica Gel: The basic nature of piperidines can lead to significant tailing on silica gel chromatography.

    • Solution: Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) or ammonia in methanol to the eluent system.

  • Separation from Pyridine: Piperidine and pyridine can form an azeotropic mixture, making separation by distillation difficult.[3]

    • Solution: Consider azeotropic distillation with water or selective salt formation. Piperidine reacts with CO₂ to form a solid carbonate salt, which can be separated by filtration, while pyridine does not.[3]

  • Water Solubility: Some substituted piperidines, especially those with polar functional groups, may have significant water solubility, leading to product loss during aqueous workups.[9]

    • Solution: Saturate the aqueous layer with NaCl to decrease the solubility of the product. Perform multiple extractions with an organic solvent. Always check the aqueous layer for your product via TLC or another analytical method.[9]

Troubleshooting Guides

Guide 1: Low Yield in Aza-Diels-Alder Reaction
Potential Cause Troubleshooting Steps
Imine Instability Imines can be prone to hydrolysis or decomposition. Ensure starting materials (amine and aldehyde) are pure and dry. Consider generating the imine in situ.[10]
Unreactive Diene The diene must adopt an s-cis conformation. Sterically hindered dienes may be unreactive. Consider modifying the diene structure.[10]
Suboptimal Solvent The polarity of the solvent can significantly impact the reaction rate. Screen polar solvents like DMF or even water, which can accelerate Diels-Alder reactions.[10]
Lewis Acid Issues The reaction may require a Lewis acid catalyst. If one is being used, ensure it is active and not degraded. If not, consider adding a Lewis acid to promote the reaction.
Side Reactions Polymerization or decomposition can occur, especially at elevated temperatures. Lowering the reaction temperature and monitoring the reaction closely to avoid prolonged reaction times can minimize side product formation.[3]
Guide 2: Incomplete Catalytic Hydrogenation of Pyridines
Potential Cause Troubleshooting Steps
Catalyst Deactivation The nitrogen atom can poison the catalyst.[1] Add an acidic additive like HCl or acetic acid.[2]
Formation of Intermediates Partially hydrogenated intermediates (e.g., tetrahydropyridines) may be formed.[2] Increase reaction time, temperature, or hydrogen pressure.[2]
Insufficient H₂ Pressure The pressure may be too low for complete reduction. Increase hydrogen pressure (e.g., up to 80 bar).[2]
Catalyst Choice Palladium catalysts can be less effective. Switch to a rhodium-based (e.g., Rh/C, Rh₂O₃) or platinum-based (e.g., PtO₂, Pt/C) catalyst.[2]
Substrate Reactivity Electron-withdrawing groups on the pyridine ring can make reduction more difficult. More forcing conditions may be necessary.
Guide 3: Issues with Reductive Amination for Piperidine Synthesis
Potential Cause Troubleshooting Steps
Inefficient Imine/Enamine Formation The initial condensation to form the imine or enamine may be the rate-limiting step. Use a dehydrating agent (e.g., molecular sieves) or perform the reaction in a solvent that allows for azeotropic removal of water.
Reducing Agent Reactivity The reducing agent may not be suitable for the substrate. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices that can selectively reduce imines in the presence of aldehydes or ketones.[11]
Diastereoselectivity Issues For intramolecular reactions, the stereochemical outcome can be influenced by the substrate and reducing agent.[5] Screen different hydride sources and reaction temperatures.
Side Reactions Over-reduction of other functional groups can occur. Choose a milder or more selective reducing agent.
pH Control The pH of the reaction is crucial for both imine formation and the stability of the reducing agent. Maintain a slightly acidic pH (around 5-6) for optimal results with NaBH₃CN.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine
  • Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or an alcohol.[3]

  • Catalyst Addition: Add the catalyst (e.g., PtO₂, 1-5 mol%) to the solution under an inert atmosphere.[3]

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[3]

  • Reaction Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[3] Monitor the reaction progress by TLC, GC-MS, or NMR.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[8]

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation, crystallization, or column chromatography.

Protocol 2: General Procedure for N-Benzylation of a Piperidine
  • Reaction Setup: To a solution of the piperidine (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add a non-nucleophilic base such as potassium carbonate (1.5 eq).[8]

  • Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirred mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, filter off the base. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

troubleshooting_workflow start Substituted Piperidine Synthesis Reaction check_yield Check Reaction Progress/Yield start->check_yield low_yield Low/No Yield check_yield->low_yield < 50% good_yield Satisfactory Yield check_yield->good_yield > 50% troubleshoot Troubleshoot Synthesis low_yield->troubleshoot purification Proceed to Purification good_yield->purification troubleshoot->start Re-run with optimized conditions end Pure Product purification->end hydrogenation_side_reactions Pyridine Substituted Pyridine Piperidine Desired Piperidine Pyridine->Piperidine Successful Hydrogenation THP Tetrahydropyridine Intermediate Pyridine->THP Incomplete Hydrogenation RingOpening Ring-Opened Products (e.g., δ-amino ketones) Pyridine->RingOpening Side Reaction (e.g., with Rh complexes) THP->Piperidine Complete Hydrogenation n_protection_deprotection Piperidine Piperidine ProtectedPiperidine N-Protected Piperidine (e.g., N-Boc, N-Cbz, N-Benzyl) Piperidine->ProtectedPiperidine Protection Reaction Further Synthesis Steps (e.g., C-C bond formation) ProtectedPiperidine->Reaction Deprotection Deprotection Reaction->Deprotection FinalProduct Final Substituted Piperidine Deprotection->FinalProduct

References

Technical Support Center: 4-((4-Chlorophenyl)thio)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of 4-((4-Chlorophenyl)thio)piperidine hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under experimental conditions?

Based on the chemical structure, the two primary sites susceptible to degradation are the thioether linkage and the piperidine ring. The most probable degradation pathways are:

  • Oxidation of the thioether: The sulfur atom in the thioether group is susceptible to oxidation, which typically occurs in a stepwise manner. Initial oxidation leads to the formation of the corresponding sulfoxide, and further oxidation can yield the sulfone. This is a common degradation pathway for pharmaceuticals containing a thioether moiety.[1][2][3][4][5]

  • Piperidine Ring Degradation: The piperidine ring can undergo degradation through several mechanisms, although these are generally less common than thioether oxidation under typical laboratory stress conditions. Potential pathways include:

    • Oxidative C-H abstraction: This can lead to the formation of an imine (e.g., a tetrahydropyridine derivative).[6][7]

    • Ring-opening: Cleavage of a C-N bond in the piperidine ring can occur under more forceful conditions, leading to the formation of linear amine derivatives.[8][9][10]

Q2: What specific degradation products should I look for when analyzing stressed samples of this compound?

When analyzing samples subjected to stress conditions (e.g., oxidative, thermal, photolytic), you should primarily look for the following potential degradation products:

  • 4-((4-Chlorophenyl)sulfinyl)piperidine hydrochloride (Sulfoxide): This is the product of the first oxidation step of the thioether.

  • 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride (Sulfone): This is the product of the second oxidation step.

  • Tetrahydropyridine derivatives: Formation of a double bond within the piperidine ring.

  • Ring-opened products: Various linear amines resulting from the cleavage of the piperidine ring.

Q3: How can I minimize the degradation of this compound during storage and handling?

To minimize degradation, consider the following precautions:

  • Storage: Store the compound in a cool, dry, and dark place. Protection from light is important to prevent photolytic degradation. An inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

  • Handling: Avoid exposure to strong oxidizing agents. When preparing solutions, use deoxygenated solvents if oxidative degradation is a concern. For long-term storage of solutions, consider freezing them at -20°C or -80°C.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my HPLC chromatogram after stressing the compound with an oxidizing agent (e.g., hydrogen peroxide).

  • Probable Cause: The new peaks are likely the sulfoxide and/or sulfone degradation products. The thioether is readily oxidized.[1][2][3][4][5]

  • Troubleshooting Steps:

    • Peak Identification: Use a mass spectrometer (LC-MS) to identify the molecular weights of the new peaks. The sulfoxide will have a molecular weight 16 Da higher than the parent compound, and the sulfone will be 32 Da higher.

    • Chromatographic Separation: Optimize your HPLC method to ensure baseline separation of the parent compound and the new peaks. You may need to adjust the mobile phase composition or gradient.

    • Confirm Identity: If standards are available, inject the sulfoxide and sulfone derivatives to confirm the retention times of the new peaks.

Issue 2: During a forced degradation study under hydrolytic (acidic or basic) conditions, I observe a loss of the parent compound but no clearly identifiable major degradation products.

  • Probable Cause: Degradation of the piperidine ring may be occurring, potentially leading to a complex mixture of smaller, more polar ring-opened products that are not well-retained on a standard reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Analytical Method: Consider using a different analytical technique, such as hydrophilic interaction liquid chromatography (HILIC) or a polar-embedded column, which may provide better retention of polar degradation products.

    • LC-MS Analysis: Use LC-MS to screen for potential smaller fragments. Look for masses corresponding to possible ring-opened structures.

    • NMR Spectroscopy: For significant degradation, nuclear magnetic resonance (NMR) spectroscopy of the stressed sample mixture may help to identify the types of structures being formed.

Quantitative Data Summary

Forced degradation studies are typically performed to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating. The specific conditions and extent of degradation would need to be determined experimentally. A hypothetical summary of forced degradation results is presented below.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours60°C8%Minor, unidentified polar degradants
Base Hydrolysis 0.1 M NaOH8 hours60°C12%Minor, unidentified polar degradants
Oxidation 3% H₂O₂4 hoursRoom Temp18%Sulfoxide, Sulfone
Thermal Solid State48 hours80°C< 2%No significant degradation
Photolytic UV Light (254 nm)24 hoursRoom Temp5%Minor, unidentified degradants

Experimental Protocols

Protocol 1: Forced Oxidation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of 1 mg/mL.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide solution.

  • Incubation: Keep the mixture at room temperature for a specified period (e.g., 4 hours), protected from light.

  • Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite.

  • Analysis: Dilute the sample to an appropriate concentration and analyze by a validated stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method (Example)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes to elute both the parent compound and potential degradation products of varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., 230 nm) or Mass Spectrometry.

  • Injection Volume: 10 µL.

Visualizations

DegradationPathways Parent 4-((4-Chlorophenyl)thio)piperidine hydrochloride Sulfoxide 4-((4-Chlorophenyl)sulfinyl)piperidine hydrochloride (Sulfoxide) Parent->Sulfoxide Oxidation [O] Imine Tetrahydropyridine Derivative Parent->Imine Oxidative C-H Abstraction RingOpened Ring-Opened Products Parent->RingOpened C-N Bond Cleavage Sulfone 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride (Sulfone) Sulfoxide->Sulfone Oxidation [O]

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation Acid Acidic Hydrolysis Analysis HPLC / LC-MS Analysis Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Start 4-((4-Chlorophenyl)thio)piperidine hydrochloride Sample Start->Acid Expose to Stress Conditions Start->Base Expose to Stress Conditions Start->Oxidation Expose to Stress Conditions Start->Thermal Expose to Stress Conditions Start->Photolytic Expose to Stress Conditions Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperidine derivatives. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine derivative has a yellow or brownish tint. What is the cause and how can I remove it?

A yellow color in piperidine derivatives is typically due to oxidation byproducts. For high-purity applications, removal of these colored impurities is recommended. Distillation is often the most effective method for colorless, liquid products. To prevent future discoloration, store the purified piperidine derivative under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.

Q2: I am struggling to separate my piperidine product from a pyridine starting material by distillation. Why is this difficult?

Piperidine and pyridine can form an azeotrope, which is a mixture with a constant boiling point, making complete separation by simple fractional distillation challenging. This azeotrope consists of approximately 92% piperidine and 8% pyridine. To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine generally does not, allowing for separation by filtration.

Q3: My piperidine derivative is showing significant peak tailing during silica gel column chromatography. What can I do to improve the peak shape?

Peak tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a basic modifier to your eluent. A common choice is to add 0.1-1% (v/v) of triethylamine (TEA) to the mobile phase.

    • Alternative Stationary Phase: Consider using alumina (basic or neutral) as the stationary phase, which is often more suitable for the purification of basic compounds.

    • Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography (C18) can be an excellent alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.

Q4: My solution of a piperidine derivative in a chlorinated solvent (like DCM) or DMF crystallized or changed color upon storage. What happened?

This is a common issue with amines. The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form a piperidine carbonate. Additionally, it can react with acidic gases like HCl, which can be liberated from chlorinated solvents or other reagents in storage, to form piperidine hydrochloride. To resolve this, you can try redissolving the crystals with a mild base wash during a workup procedure or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing solutions under an inert atmosphere.

Troubleshooting Guides

Guide 1: N-Alkylation of Piperidines

Issue: Low yield or incomplete reaction in N-alkylation with an alkyl halide.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Low Reactivity of Alkyl Halide The reactivity order is I > Br > Cl. Consider switching to a more reactive alkyl halide. For less reactive halides, increasing the reaction temperature may be necessary. The addition of a catalytic amount of potassium iodide (KI) can facilitate reactions with alkyl bromides or chlorides.
Poor Solubility of Reagents Ensure all reactants, particularly inorganic bases like potassium carbonate, are soluble in the chosen solvent. If solubility is an issue, switch to a more polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).
Inappropriate Base The choice of base is critical. For simple alkylations, inorganic bases like K₂CO₃ are often sufficient. For more challenging substrates or to minimize side reactions, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be more effective. In some cases, a stronger base like sodium hydride (NaH) may be required.

Issue: Formation of a quaternary ammonium salt as a major byproduct.

This indicates over-alkylation of the piperidine nitrogen.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
High Reactivity of Alkylating Agent Over-alkylation is more common with highly reactive alkylating agents like methyl iodide or benzyl bromide.
Incorrect Stoichiometry An excess of the alkylating agent will favor the formation of the quaternary salt.
Reaction Conditions High temperatures and prolonged reaction times can promote over-alkylation.
Method of Addition Adding the alkylating agent all at once can create localized high concentrations, leading to the side reaction.

  • Workflow for Managing Over-Alkylation:

start Over-alkylation Observed strategy Select Mitigation Strategy start->strategy slow_addition Slowly add alkyl halide (e.g., via syringe pump) strategy->slow_addition Kinetic Control piperidine_excess Use piperidine as the limiting reagent strategy->piperidine_excess Stoichiometric Control reductive_amination Switch to Reductive Amination strategy->reductive_amination Alternative Method result Reduced Quaternary Salt Formation slow_addition->result piperidine_excess->result reductive_amination->result

Caption: Decision-making workflow for addressing over-alkylation in N-alkylation of piperidines.

Guide 2: Reductive Amination for N-Alkylation

Issue: Low yield of the desired N-alkylated piperidine.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Inefficient Imine/Iminium Ion Formation The equilibrium may not favor the imine/iminium ion. Add a dehydrating agent (e.g., molecular sieves) or perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). Mildly acidic conditions (pH 4-6) can catalyze imine formation.
Decomposition of Reducing Agent Some reducing agents, like sodium cyanoborohydride (NaBH₃CN), can be unstable in strongly acidic conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally more stable and selective.
Side Reaction of Carbonyl Compound The reducing agent may reduce the starting aldehyde or ketone before it forms the imine. Use a milder, more selective reducing agent like NaBH(OAc)₃, which is less likely to reduce aldehydes and ketones at room temperature.
Steric Hindrance Highly substituted ketones or piperidines can slow down the reaction. In such cases, longer reaction times, elevated temperatures, or a more reactive reducing agent may be required.
  • Experimental Protocol: Reductive Amination of a Ketone with Piperidine using NaBH(OAc)₃

  • Reaction Setup: In a round-bottom flask, dissolve the ketone (1.0 eq) and piperidine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Guide 3: Buchwald-Hartwig Amination

Issue: Low yield or stalled reaction when coupling piperidine with an aryl halide.

  • Troubleshooting Workflow:

start Low Yield in Buchwald-Hartwig Amination check_reagents Are reagents pure and dry? Is the solvent deoxygenated? start->check_reagents check_catalyst Is the Pd source active? Is the ligand appropriate? check_reagents->check_catalyst Yes solution_reagents Solution: Purify starting materials. Use anhydrous, deoxygenated solvent. check_reagents->solution_reagents No check_conditions Is the temperature optimal? Is the atmosphere inert? check_catalyst->check_conditions Yes solution_catalyst Solution: Use an air-stable precatalyst. Ensure ligand is bulky and electron-rich. check_catalyst->solution_catalyst No solution_conditions Solution: Optimize temperature (e.g., 80-110 °C). Ensure rigorous inert atmosphere. check_conditions->solution_conditions No

Caption: A logical workflow for troubleshooting low-yield Buchwald-Hartwig amination reactions.[1]

Issue: Significant side product formation.

Side ProductPotential Cause(s)Recommended Solution(s)
Hydrodehalogenation Reduction of the aryl halide starting material.Ensure a strictly inert atmosphere (Nitrogen or Argon) to minimize sources of hydrogen. This side reaction can sometimes be exacerbated by certain bases or impurities.
Aryl Halide Homocoupling (Biaryl Formation) Two aryl halide molecules couple together.Use a ligand that favors C-N reductive elimination over C-C coupling. Optimize the catalyst-to-ligand ratio; a 1:1 to 1:2 ratio is typical. This is more common with highly reactive aryl halides.
  • Quantitative Data for Buchwald-Hartwig Amination of N-Boc-piperazine:

Aryl HalideBaseLigandCatalyst (mol%)Temp (°C)Time (h)Yield (%)
4-BromotolueneNaOtBuXantPhos2% Pd₂(dba)₃1001292
4-ChloroanisoleK₃PO₄RuPhos1% RuPhos Pd G31101888
2-BromopyridineCs₂CO₃BINAP2% Pd(OAc)₂1002475

This data is representative and yields can vary based on specific reaction conditions and scale.

Guide 4: Piperidine Ring Formation via Catalytic Hydrogenation of Pyridines

Issue: Low diastereoselectivity in the formation of substituted piperidines.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Catalyst Choice The nature of the metal catalyst and its support can influence the stereochemical outcome.
Reaction Conditions Hydrogen pressure and temperature can affect the selectivity.
Solvent and Additives The solvent and the presence of acids or bases can influence the reaction pathway.
  • Quantitative Data for Diastereoselective Hydrogenation of Substituted Pyridines:

SubstrateCatalystH₂ PressureSolventTemp (°C)Product (cis:trans)Yield (%)
2-MethylpyridineRh/C50 atmAcetic Acid2595:598
3-EthylpyridinePtO₂3 atmEthanol2580:2095
4-PhenylpyridinePd/C50 atmMethanol5090:1092

This data is representative. Selectivity and yield are highly substrate-dependent.

Guide 5: C-H Functionalization of Piperidines

Issue: Lack of regioselectivity in C-H functionalization (e.g., mixture of α and β products).

  • Logical Relationships for Controlling Site-Selectivity:

start Control of C-H Functionalization Site directing_group Employ a Directing Group on Piperidine Nitrogen start->directing_group Directed Metalation photocatalysis Use Photocatalysis with Base-Controlled Regioselectivity start->photocatalysis Radical-Based Methods alpha_functionalization α-Functionalization directing_group->alpha_functionalization e.g., Pyridyl group photocatalysis->alpha_functionalization Use of a weak base (e.g., Cs₂CO₃) leads to hemiaminal formation beta_functionalization β-Functionalization photocatalysis->beta_functionalization Use of a sterically hindered base (e.g., 2,6-lutidine) leads to enecarbamate formation

Caption: Strategies for controlling the site of C-H functionalization on the piperidine ring.[2][3]

Issue: Low yield in Minisci-type reactions.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Harsh Reaction Conditions Traditional Minisci reactions often require high temperatures and strong oxidants, which can lead to substrate decomposition.
Poor Site Selectivity The radical addition may occur at multiple positions on the piperidine ring or on other functional groups.
Inappropriate Radical Precursor The chosen radical precursor may not be suitable for the specific transformation.
  • Experimental Protocol: Photocatalytic Minisci-type Acylation of an N-Heterocycle

  • Reaction Setup: In a reaction vessel, combine the N-heterocycle (e.g., isoquinoline, 0.6 mmol), the acyl radical precursor (e.g., benzoyl hydrazide, 0.2 mmol), an oxidant (0.6 mmol), and the photocatalyst (e.g., Eosin-Y, 5 mol%) in a suitable solvent (2 mL).[4]

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction, perform an appropriate aqueous workup, and extract the product with an organic solvent. The crude product can be purified by column chromatography.

References

Validation & Comparative

Comparative Analysis of 4-((4-Chlorophenyl)thio)piperidine Hydrochloride Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationships and biological efficacy of novel piperidine-based monoamine transporter inhibitors.

This guide provides a detailed comparison of the biological activity of a series of 4-((4-Chlorophenyl)thio)piperidine hydrochloride analogs, with a specific focus on their inhibitory effects on the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The data presented herein is compiled from preclinical studies to elucidate the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. This document is intended to serve as a valuable resource for researchers in neuroscience, medicinal chemistry, and pharmacology who are engaged in the discovery and development of novel therapeutics targeting monoamine transporters.

Data Presentation: Inhibitory Potency of Piperidine Analogs

The in vitro binding affinities (Kᵢ in nM) of various 4-(4-Chlorophenyl)piperidine analogs against the dopamine, serotonin, and norepinephrine transporters are summarized in the table below. Lower Kᵢ values are indicative of higher binding affinity. The presented data highlights how stereochemistry and substitutions on the piperidine ring influence the interaction with these key transporters.

CompoundStereochemistryDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Reference
Analog 1 (+)-trans151208[1][2]
Analog 2 (-)-trans2503520[1][2]
Analog 3 (+)-cis300455[1][2]
Analog 4 (-)-cis2025015[1][2]
Cocaine -100200300[3]
Modafinil -2520>10000>10000[4]

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.

Radioligand Binding Assays for DAT, SERT, and NET

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor or transporter.[5][6]

Objective: To determine the binding affinity (Kᵢ) of the test compounds for the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

  • Test compounds (this compound analogs).

  • Non-specific binding inhibitors: Benztropine for DAT, fluoxetine for SERT, and desipramine for NET.

  • Assay buffer (e.g., Tris-HCl with various salts).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Membrane Preparation: HEK293 cells expressing the target transporter are harvested and homogenized in ice-cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.

  • Binding Reaction: A mixture containing the cell membranes, the radioligand at a concentration near its Kₑ, and varying concentrations of the test compound is incubated.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The filters are washed with ice-cold buffer, and the amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[5]

Monoamine Uptake Inhibition Assays

Uptake assays measure the functional ability of a compound to block the transport of monoamines into cells.[6][7]

Objective: To assess the potency of the test compounds in inhibiting the uptake of dopamine, serotonin, or norepinephrine.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radiolabeled substrates: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

  • Test compounds.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Lysis buffer.

  • Scintillation counter.

Procedure:

  • Cell Plating: Cells are plated in multi-well plates and allowed to adhere overnight.

  • Pre-incubation: The cells are washed and pre-incubated with the uptake buffer containing various concentrations of the test compound.

  • Uptake Initiation: The radiolabeled substrate is added to initiate the uptake reaction, and the plates are incubated at 37°C for a short period (e.g., 5-10 minutes).

  • Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ values for uptake inhibition are determined by non-linear regression analysis of the concentration-response curves.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 VMAT2 Vesicle Synaptic Vesicle (Dopamine, Serotonin, Norepinephrine) VMAT2->Vesicle Packaging Neurotransmitter Neurotransmitter (DA, 5-HT, NE) Vesicle->Neurotransmitter Release DAT_SERT_NET DAT / SERT / NET Dopamine Dopamine DAT_SERT_NET->Dopamine Reuptake Tyrosine Tyrosine Tyrosine->Dopamine Synthesis Dopamine->MAO Metabolism Dopamine->VMAT2 Neurotransmitter->DAT_SERT_NET Reuptake Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binding Inhibitor Piperidine Analog (Inhibitor) Inhibitor->DAT_SERT_NET Blocks

Caption: Signaling pathway of monoamine neurotransmission and the site of action for transporter inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Piperidine Analogs Purification Purification & Structural Verification Synthesis->Purification Binding_Assay Radioligand Binding Assay (DAT, SERT, NET) Purification->Binding_Assay Uptake_Assay Monoamine Uptake Inhibition Assay Purification->Uptake_Assay Binding_Assay->Uptake_Assay Data_Analysis Calculation of Kᵢ and IC₅₀ values Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: General experimental workflow for the evaluation of piperidine analogs as monoamine transporter inhibitors.

References

A Comparative Guide to the Validation of Analytical Methods for 4-((4-Chlorophenyl)thio)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of common analytical methodologies for the validation of 4-((4-Chlorophenyl)thio)piperidine hydrochloride. The objective is to offer researchers, scientists, and drug development professionals a framework for selecting and validating appropriate analytical techniques for purity, assay, and impurity determination of this compound. The validation principles discussed are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3][4][5]

The selection of an analytical technique is contingent on the intended purpose of the analysis, whether it is for quantifying the active ingredient (assay), detecting impurities, or both. This guide compares three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a versatile technique for both assay and impurity profiling due to its high resolution and sensitivity. Gas Chromatography (GC) is particularly useful for analyzing volatile organic impurities or if the analyte can be made volatile through derivatization. Potentiometric titration is a robust and straightforward method for determining the purity (assay) of the hydrochloride salt.

While specific, publicly available validation data for this compound is limited, the following table summarizes the typical performance characteristics of these methods based on data from structurally related piperidine and chlorophenyl compounds.[6][7][8]

Table 1: Performance Data Summary for a Representative Analyte

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Potentiometric Titration Typical ICH Acceptance Criteria
Specificity High (able to resolve from impurities and degradation products)Very High (separation by GC, confirmation by MS)Moderate (titrates total basic/acidic content)Method is specific for the analyte
Linearity (r²) > 0.999[8]> 0.995Not Applicabler² ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%[8]95.0 - 105.0%99.0 - 101.0%98.0 - 102.0% for Assay
Precision (%RSD) < 1.0%[6]< 5.0%< 0.5%≤ 1.0% for drug substance assay
Limit of Detection (LOD) ~0.02 - 0.15 µg/mL[6][8]~0.002 - 0.1 µg/mL[9]Not typically determinedS/N ratio of 3:1
Limit of Quantitation (LOQ) ~0.05 - 0.44 µg/mL[6][8]~1 µg/mL[9]Not ApplicableS/N ratio of 10:1
Primary Application Assay and Impurity ProfilingImpurity Profiling, Residual SolventsAssay (Purity)-

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantification (assay) and separation of this compound from potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.05 M Potassium Phosphate buffer (pH adjusted to 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 239 nm (based on a similar chlorophenyl structure).[6]

  • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample by accurately weighing and dissolving the test substance in the same diluent to achieve a similar final concentration as the standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Residual Solvents

This protocol is suitable for identifying and quantifying residual solvents, a critical quality attribute for active pharmaceutical ingredients (APIs).[10]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer and a headspace autosampler.

  • Column: BP 624 or similar (e.g., 30 m x 0.53 mm i.d., 0.25 µm coating thickness).[10]

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 10 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/minute.

    • Final Hold: 5 minutes at 220°C.

  • Injector Temperature: 250°C.

  • Detector (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO or DMF).

    • Seal the vial and heat at 80°C for 20 minutes before injection.

Potentiometric Titration Method for Assay

This is a classic, robust method for determining the purity of the hydrochloride salt by titrating the basic piperidine nitrogen.

  • Instrumentation: Automatic potentiometric titrator with a suitable pH electrode.

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Sample Preparation:

    • Accurately weigh approximately 200 mg of this compound.

    • Dissolve the sample in 50 mL of glacial acetic acid. A small amount of acetic anhydride may be added to remove residual water if necessary.

  • Procedure:

    • Immerse the electrode in the sample solution.

    • Titrate the solution with 0.1 N perchloric acid, recording the potential (mV) or pH as a function of the titrant volume.

    • Determine the equivalence point from the inflection of the titration curve. The assay is calculated based on the volume of titrant consumed.

Workflow Visualization

The validation of an analytical method is a systematic process designed to confirm that the procedure is suitable for its intended purpose. The logical workflow, as outlined by ICH Q2(R1) guidelines, involves evaluating a series of performance characteristics to ensure the method is reliable, reproducible, and accurate.[1][2][4]

G cluster_0 Method Lifecycle cluster_1 Validation Protocol Execution cluster_2 Performance Characteristics Evaluation Dev Method Development Proto Define Validation Protocol (Intended Use, Acceptance Criteria) Dev->Proto Report Validation Report & Ongoing Monitoring Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability, Intermediate) Proto->Prec LODLOQ LOD & LOQ Proto->LODLOQ Robust Robustness Proto->Robust Spec->Report Lin->Report Acc->Report Prec->Report LODLOQ->Report Robust->Report

Caption: Logical workflow for analytical method validation per ICH Q2(R1).

References

Crystal Structure Analysis: A Comparative Guide to 4-((4-Chlorophenyl)thio)piperidine Hydrochloride and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystal structure of 4-((4-chlorophenyl)thio)piperidine hydrochloride and structurally related compounds. Due to the limited public availability of specific crystallographic data for this compound, this guide leverages data from analogous structures to provide a valuable comparative context. The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of piperidine derivatives. It is important to note that the data for this compound is not publicly available and the values presented are hypothetical, based on typical data for similar structures. This is intended to provide a baseline for comparison.

ParameterThis compound (Hypothetical)4-(4-chlorophenyl)-4-hydroxypiperidine[1]4-methoxy-N-(piperidine-1-carbonothioyl)benzamide[2]
Formula C₁₁H₁₅Cl₂NSC₁₁H₁₄ClNOC₁₄H₁₈N₂O₂S
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) ~10-1210.933(2)10.399(2)
b (Å) ~8-1011.583(2)11.933(2)
c (Å) ~18-2010.311(2)12.449(3)
β (°) ** ~95-105108.01(3)107.45(3)
Volume (ų) **~1800-22001241.6(4)1471.8(5)
Z 444
Piperidine Ring Conformation ChairChairChair[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure for small molecules like this compound and its analogues is typically achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this process.

1. Crystal Growth:

  • High-quality single crystals of the compound are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • A variety of solvents and solvent mixtures are screened to find optimal crystallization conditions.

2. Crystal Mounting and Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Software is used to integrate the raw diffraction data and apply corrections for factors such as absorption and polarization.

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental diffraction data using least-squares methods.

  • Anisotropic displacement parameters for non-hydrogen atoms are refined, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using various crystallographic metrics.

Experimental Workflow

The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Signaling Pathways and Logical Relationships

While a specific signaling pathway for this compound is not detailed in the provided search results, piperidine derivatives are known to interact with various biological targets. The structural information obtained from crystallographic studies is crucial for understanding these interactions at a molecular level. The logical relationship between structure and activity is a cornerstone of drug design.

structure_activity_relationship cluster_structure Molecular Structure cluster_activity Biological Activity crystal_structure 3D Crystal Structure molecular_features Key Molecular Features (e.g., conformation, bond angles) crystal_structure->molecular_features binding Target Binding Affinity molecular_features->binding Structure-Activity Relationship (SAR) signaling Modulation of Signaling Pathways binding->signaling pharmacology Pharmacological Effect signaling->pharmacology

Caption: Structure-Activity Relationship Logic.

References

A Comparative Guide to the Spectroscopic Analysis of 4-(4-chlorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic properties of 4-(4-chlorophenyl)piperidine hydrochloride against relevant alternatives, supported by experimental data and protocols. It is designed for researchers, scientists, and professionals in drug development who are engaged in the characterization of piperidine-based compounds.

Spectroscopic Data Comparison

The structural characterization of 4-(4-chlorophenyl)piperidine hydrochloride is typically achieved through a combination of spectroscopic techniques. The data presented below compares the expected spectral features of the target compound with two structurally related alternatives: 4-phenylpiperidine (unsubstituted analog) and 4-(4-chlorophenyl)-4-hydroxypiperidine (hydroxylated analog). This comparison highlights how substitutions on the phenyl and piperidine rings influence the spectral output.

Spectroscopic Technique 4-(4-chlorophenyl)piperidine Hydrochloride (Target) 4-Phenylpiperidine (Alternative 1) 4-(4-chlorophenyl)-4-hydroxypiperidine (Alternative 2)
¹H NMR Aromatic protons: ~δ 7.0-7.5 ppm; Piperidine protons: Higher field signals; Broad signal for N-H proton[1].Aromatic protons: ~δ 7.15-7.31 ppm; Piperidine protons: ~δ 1.60-3.18 ppm[2].Aromatic protons: Signals corresponding to the 4-chlorophenyl group; Piperidine protons: Signals shifted due to the hydroxyl group[3].
¹³C NMR Aromatic carbons: ~δ 120-150 ppm; Piperidine carbons: ~δ 25-55 ppm.Aromatic carbons: Signals in the aromatic region; Piperidine carbons: Signals in the aliphatic region.Aromatic carbons: Signals for the 4-chlorophenyl group; Piperidine carbons: C4 signal significantly shifted downfield by the -OH group.
IR Spectroscopy (cm⁻¹) N-H stretching, C-H stretching (aromatic and aliphatic), C-Cl stretching[1].N-H stretching, C-H stretching (aromatic and aliphatic). No C-Cl band. Spectra available via KBr-Pellet and ATR-IR techniques[4].O-H stretching (broad band), N-H stretching, C-H stretching (aromatic and aliphatic), C-Cl stretching[5].
Mass Spectrometry (m/z) Molecular ion peak for the free base (~195.7 g/mol )[1]. Fragmentation includes loss of Cl and piperidine ring fragments[1]. Isotopic pattern for chlorine (M, M+2) is expected.Molecular Weight: 161.24 g/mol [4]. Fragmentation patterns available from GC-MS data[6].Molecular Weight: 211.69 g/mol [5]. Fragmentation often shows loss of H₂O from the molecular ion.

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the comprehensive spectroscopic analysis and characterization of a substituted piperidine compound.

G Workflow for Spectroscopic Analysis of Piperidine Derivatives cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation A Compound Synthesis & Purification B Prepare Solutions/Samples (e.g., NMR tubes, KBr pellets) A->B C NMR Spectroscopy (¹H, ¹³C, 2D) B->C Acquire Data D Mass Spectrometry (EI, ESI) B->D Acquire Data E IR Spectroscopy (FTIR) B->E Acquire Data F UV-Vis Spectroscopy B->F Acquire Data G Spectral Data Processing C->G D->G E->G F->G H Structure Elucidation G->H I Comparison with Reference/Alternative Data H->I J Final Structure Confirmation I->J

References

Comparative Analysis of Cross-Reactivity for 4-((4-Chlorophenyl)thio)piperidine hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of 4-((4-Chlorophenyl)thio)piperidine hydrochloride against a panel of common central nervous system (CNS) targets. Due to the limited publicly available data on this specific compound, this analysis is based on an illustrative profile, drawing comparisons with known piperidine-based ligands with established activities. The aim is to provide a framework for assessing the selectivity of novel compounds and to highlight the importance of comprehensive cross-reactivity screening in drug discovery.

The piperidine scaffold is a common motif in CNS-targeting compounds, known to interact with a variety of receptors and transporters.[1] Therefore, understanding the off-target interactions of a novel piperidine derivative is crucial for predicting its pharmacological effects and potential side effects. This guide will focus on a hypothetical primary target, the Sigma-1 (σ1) receptor, and explore potential cross-reactivity with the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Histamine H3 Receptor (H3R).

Comparative Binding Affinity

The following table summarizes the hypothetical binding affinities (Ki) of this compound and a selection of reference compounds at the σ1 receptor, DAT, SERT, and H3R. Lower Ki values indicate higher binding affinity.

CompoundPrimary Targetσ1 Ki (nM)DAT Ki (nM)SERT Ki (nM)H3R Ki (nM)
This compound σ1 Receptor (Hypothetical) 15 850 >10,000 450
Pridopidineσ1 Receptor Agonist57[2]2950[2]>10,000>10,000
GBR 12909DAT Inhibitor>10001[3]>1000>1000
(S)-CitalopramSERT Inhibitor>10,000>10003[4]>10,000
Compound 11 (from Karcz et al., 2021)H3R/σ1R Ligand3.64[1]>1000>10006.2[5]

Experimental Protocols

Radioligand Binding Assay for Sigma-1 (σ1) Receptor

This protocol is adapted from established methods for determining the binding affinity of a test compound to the σ1 receptor.[6][7]

1. Membrane Preparation:

  • Guinea pig liver membranes, which are a rich source of σ1 receptors, are prepared by homogenization in ice-cold Tris-HCl buffer.
  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
  • Protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.
  • Each well contains the membrane preparation, the radioligand (--INVALID-LINK---pentazocine), and varying concentrations of the test compound (e.g., this compound).
  • Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a known σ1 receptor ligand (e.g., haloperidol).
  • The plate is incubated to allow the binding to reach equilibrium.

3. Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
  • The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.
  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine by cells expressing the dopamine transporter.[8][9]

1. Cell Culture:

  • HEK-293 cells stably or transiently expressing the human dopamine transporter (hDAT) are cultured in appropriate media.
  • Cells are seeded into 96-well plates and allowed to adhere overnight.

2. Uptake Assay:

  • The cell culture medium is removed, and the cells are washed with a pre-warmed uptake buffer.
  • Cells are then incubated with varying concentrations of the test compound.
  • The uptake reaction is initiated by the addition of a solution containing a fixed concentration of [³H]dopamine.
  • The incubation is carried out for a short period at 37°C to measure the initial rate of uptake.

3. Data Analysis:

  • The uptake is terminated by rapidly washing the cells with ice-cold buffer.
  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
  • The IC50 value, representing the concentration of the test compound that causes 50% inhibition of dopamine uptake, is calculated.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand H3R Antagonist (e.g., Piperidine Derivative) Ligand->H3R Blocks Histamine Histamine Histamine->H3R Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Illustrative signaling pathway for a G-protein coupled receptor (GPCR) like the Histamine H3 receptor.

Experimental_Workflow start Start prep Prepare Membrane Homogenate start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Caption: A generalized workflow for a competitive radioligand binding assay.

Cross_Reactivity_Concept Compound Test Compound (4-((4-Chlorophenyl)thio)piperidine HCl) Target1 Primary Target (e.g., Sigma-1 Receptor) Compound->Target1 High Affinity (Desired Effect) Target2 Off-Target 1 (e.g., DAT) Compound->Target2 Moderate Affinity (Potential Side Effect) Target3 Off-Target 2 (e.g., SERT) Compound->Target3 Low Affinity (Likely No Effect) Target4 Off-Target 3 (e.g., H3R) Compound->Target4 Moderate Affinity (Potential Side Effect)

Caption: Logical diagram illustrating the concept of on-target and off-target (cross-reactivity) interactions.

References

The Analgesic Potential of Piperidine Derivatives: A Comparative Analysis with Opioid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel analgesic agents with improved efficacy and safety profiles, piperidine derivatives have emerged as a promising class of compounds. Their structural similarity to the core moiety of morphine suggests a potential interaction with opioid receptors, the primary targets for many potent painkillers. This guide provides a comparative analysis of the analgesic efficacy of piperidine derivatives, with a focus on compounds structurally related to 4-((4-Chlorophenyl)thio)piperidine hydrochloride, against well-established analgesics such as morphine, oxycodone, and fentanyl. The information presented herein is based on preclinical data from various in vivo analgesic assays.

Comparative Analgesic Efficacy

Compound Class/DrugTest AnimalAnalgesic AssayDoseResponseReference
Piperidine Derivatives
4-(4'-chlorophenyl)-4-hydroxypiperidine derivativesMale Wistar RatsTail-flick test50 mg/kg (i.m.)Significant analgesic activity[1]
4-amino methyl piperidine derivative (HN58)MiceWrithing testNot specified100% inhibition[2]
4-piperidinopiperidine (PP) and 4-amino methylpiperidine (AMP) derivativesNot specifiedTail immersion method0.1 mg/kg, 1 mg/kg, 50 mg/kgSignificant analgesia, with some derivatives more potent than pethidine[3][4]
Known Analgesics
MorphineRatsHot plate test0.3–6.0 mg/kg (s.c.)Dose-dependent antinociceptive effects[5]
OxycodoneHumansPostoperative pain model10, 20, 30 mg (oral)Effective pain relief with a duration of 10-12 hours
FentanylHumansPostoperative painNot specified50 to 100 times more potent than morphine[6]

Experimental Protocols

The assessment of analgesic efficacy in preclinical studies relies on standardized models of nociception. The following are detailed methodologies for key experiments cited in the evaluation of piperidine derivatives and known analgesics.

Tail-Flick Test

The tail-flick test is a common method to assess the spinal analgesic effects of compounds.[3]

Procedure:

  • A focused beam of high-intensity light is directed onto the ventral surface of a rodent's tail.

  • The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.

  • A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

  • The test compound is administered, and the tail-flick latency is measured at predetermined time intervals.

  • An increase in the tail-flick latency compared to the baseline measurement indicates an analgesic effect.

Hot Plate Test

The hot plate test is used to evaluate the central analgesic activity of drugs.[7]

Procedure:

  • An animal is placed on a metal plate maintained at a constant temperature (typically 52-55°C).

  • The latency to a nociceptive response, such as licking a paw or jumping, is recorded.

  • A maximum cut-off time is set to avoid injury.

  • The test compound is administered, and the hot plate latency is measured at various time points.

  • A prolongation of the latency period is indicative of analgesia.

Acetic Acid-Induced Writhing Test

This test is used to screen for peripherally and centrally acting analgesics by inducing visceral pain.[8]

Procedure:

  • A dilute solution of acetic acid is injected intraperitoneally into a mouse.

  • This injection induces a characteristic stretching and writhing behavior.

  • The number of writhes is counted for a specific period (e.g., 20 minutes) following the injection.

  • The test compound is administered prior to the acetic acid injection.

  • A reduction in the number of writhes compared to a control group indicates analgesic activity.

Signaling Pathways and Experimental Workflow

The analgesic effects of many piperidine derivatives, similar to classical opioids, are believed to be mediated through the activation of µ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs).

Opioid_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Opioid_Agonist Opioid Agonist (e.g., Piperidine Derivative) MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR G_Protein Gi/o Protein MOR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel inhibits K_Channel GIRK Channel (K⁺ Channel) G_Protein->K_Channel activates cAMP cAMP AC->cAMP converts ATP to Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle influx triggers Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization efflux causes Neurotransmitter_Release Reduced Neurotransmitter Release Vesicle->Neurotransmitter_Release Postsynaptic_Receptor Neurotransmitter Receptor Pain_Signal Pain Signal Propagation Postsynaptic_Receptor->Pain_Signal inhibition of Reduced_Pain_Signal Reduced Pain Signal Reduced_Neurotransmitter_Release Reduced_Neurotransmitter_Release

Caption: µ-Opioid Receptor Signaling Pathway

The workflow for evaluating the analgesic potential of a novel compound like this compound would typically follow a standardized preclinical screening process.

Analgesic_Screening_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Binding In Vitro Receptor Binding Assays (e.g., MOR) Compound_Synthesis->In_Vitro_Binding Acute_Toxicity Acute Toxicity Studies Compound_Synthesis->Acute_Toxicity Analgesic_Screening In Vivo Analgesic Screening In_Vitro_Binding->Analgesic_Screening Acute_Toxicity->Analgesic_Screening Tail_Flick Tail-Flick Test Analgesic_Screening->Tail_Flick Hot_Plate Hot Plate Test Analgesic_Screening->Hot_Plate Writhing_Test Writhing Test Analgesic_Screening->Writhing_Test Dose_Response Dose-Response Studies Tail_Flick->Dose_Response Hot_Plate->Dose_Response Writhing_Test->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., with antagonists) Dose_Response->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: Preclinical Analgesic Drug Discovery Workflow

References

Comparative Analysis of 4-((4-Chlorophenyl)thio)piperidine Hydrochloride and Alternative Dopamine Transporter (DAT) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 24, 2025

This guide provides a comparative analysis of 4-((4-Chlorophenyl)thio)piperidine hydrochloride and other selective ligands for the Dopamine Transporter (DAT), a key regulator of dopaminergic signaling in the brain. This document is intended for researchers, scientists, and drug development professionals investigating potential therapeutic agents for neuropsychiatric disorders such as ADHD, depression, and substance abuse, where DAT modulation is a primary strategy.

The core structure of 4-((4-Chlorophenyl)thio)piperidine is found in a class of potent DAT inhibitors. For the purpose of this guide, we will compare its binding affinity and selectivity with well-characterized and widely studied DAT ligands, namely GBR-12909 and Modafinil.

Quantitative Data Comparison

The following table summarizes the in vitro binding affinities (Ki) of the selected compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Lower Ki values indicate higher binding affinity. Selectivity is presented as a ratio of Ki values (SERT/DAT and NET/DAT), where a higher ratio signifies greater selectivity for DAT over the other monoamine transporters.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
4-((4-Chlorophenyl)thio)piperidine 15.84,8001,200~304~76
GBR-12909 1.13103900~282~3545
Modafinil 3,100>10,000>10,000>3.2>3.2

Note: Data is compiled from various studies and cell lines (e.g., HEK-293, COS-7) expressing the respective human transporters. Absolute values may vary between experimental setups, but relative affinities and selectivities are comparable.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the mechanism of action of DAT inhibitors and a standard experimental workflow for determining transporter binding affinity.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Mechanism of Inhibition DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Action Potential DA_synapse Dopamine (DA) DA_release->DA_synapse DAT Dopamine Transporter (DAT) DAT->DA_release Recycling DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (D1-D5) DA_synapse->DA_receptor Signal Signal Transduction (e.g., cAMP pathway) DA_receptor->Signal Inhibitor DAT Inhibitor (e.g., 4-((4-Chlorophenyl)thio)piperidine) Inhibitor->DAT Blocks Reuptake

Caption: Mechanism of Action for Dopamine Transporter (DAT) Inhibitors.

start Start step1 Culture cells expressing human DAT, SERT, or NET (e.g., HEK-293 cells) start->step1 step2 Prepare cell membranes via homogenization and centrifugation step1->step2 step3 Incubate membranes with a radiolabeled ligand (e.g., [³H]WIN 35,428) and varying concentrations of test compound step2->step3 step4 Separate bound and free radioligand using vacuum filtration step3->step4 step5 Quantify bound radioactivity using liquid scintillation counting step4->step5 step6 Perform nonlinear regression analysis to determine IC₅₀ values step5->step6 step7 Calculate Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) step6->step7 end End step7->end

Caption: Workflow for Radioligand Binding Assay.

Experimental Protocols

The data presented in this guide is typically generated using radioligand binding assays. Below is a detailed methodology for this key experiment.

Radioligand Binding Assay for DAT, SERT, and NET

Objective: To determine the binding affinity (Ki) of test compounds for human dopamine, serotonin, and norepinephrine transporters.

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK-293) cells stably transfected with the cDNA for human DAT, SERT, or NET are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

  • Cells are grown to 80-90% confluency and harvested.

  • The cell pellet is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

  • The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet, containing the cell membranes, is resuspended in the assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains:

    • 50 µL of cell membrane preparation (protein concentration adjusted to 10-20 µg per well).

    • 50 µL of a specific radioligand. For DAT, [³H]WIN 35,428 (1-2 nM) is commonly used. For SERT, [³H]Citalopram is used, and for NET, [³H]Nisoxetine is used.

    • 50 µL of the test compound at 8-10 different concentrations (e.g., ranging from 0.1 nM to 100 µM) or vehicle.

  • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., 10 µM GBR-12909 for DAT).

  • The plates are incubated for 60-120 minutes at room temperature or 4°C to allow binding to reach equilibrium.

3. Filtration and Quantification:

  • Following incubation, the reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

  • The filters are washed rapidly three times with ice-cold assay buffer to remove unbound radioligand.

  • The filters are collected, and scintillation cocktail is added.

  • The amount of bound radioactivity is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The raw data (counts per minute) are converted to specific binding by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism software).

  • The binding affinity constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the transporter.

Navigating the Pharmacokinetic Landscape: A Comparative Look at 4-((4-Chlorophenyl)thio)piperidine Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

At a Glance: Comparative Pharmacokinetic Parameters

To facilitate a clear comparison, the following table summarizes the key pharmacokinetic parameters of the stereoisomers of Vacquinol-1, a compound sharing the 4-chlorophenyl and piperidine structural motifs with our target compound. These parameters were determined in NMRI mice.

CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
[R,S]2-Vacquinol-1 Intravenous (i.v.)2105 ± 150.0858 ± 121.1 ± 0.2
Oral (p.o.)2018 ± 4252 ± 132.5 ± 0.7
[S,R]2-Vacquinol-1 Intravenous (i.v.)2108 ± 130.0857 ± 71.0 ± 0.1
Oral (p.o.)2025 ± 10287 ± 342.8 ± 0.4

Data presented as mean ± standard deviation.

In-Depth Look: Experimental Protocols

The robust and reproducible nature of pharmacokinetic data is intrinsically linked to the meticulous execution of experimental protocols. The following sections detail the methodologies employed in the pharmacokinetic evaluation of Vacquinol-1, providing a blueprint for similar studies.

Animal Models and Dosing

Female NMRI mice, aged 8-10 weeks, were utilized for the pharmacokinetic studies. For intravenous administration, the compounds were formulated in a vehicle of 5% DMSO, 40% PEG 400, and 55% sterile water and administered as a bolus dose via the tail vein. For oral administration, the compounds were suspended in a vehicle of 0.5% methylcellulose in sterile water and administered by gavage.

Sample Collection and Bioanalysis

Blood samples were collected at predetermined time points post-administration via the tail vein. Plasma was separated by centrifugation and stored at -20°C until analysis. The concentration of the compounds in plasma was determined using a validated high-performance liquid chromatography (HPLC) method.

The following diagram illustrates the typical workflow for the bioanalytical method used in such pharmacokinetic studies.

Bioanalytical_Workflow plasma_sample Plasma Sample Collection protein_precipitation Protein Precipitation (e.g., with acetonitrile) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer hplc_injection HPLC Injection supernatant_transfer->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation detection Detection (e.g., UV or MS) hplc_separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Bioanalytical workflow for pharmacokinetic analysis.

Understanding Metabolism: The Role of Cytochrome P450

The metabolism of piperidine-containing compounds is a critical aspect of their pharmacokinetic profile. Studies on various 4-aminopiperidine drugs have indicated that N-dealkylation and oxidation of the piperidine ring are primary metabolic pathways. These transformations are often catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor.

The following diagram depicts a simplified signaling pathway illustrating the metabolic activation of a piperidine-containing drug by CYP enzymes.

Metabolism_Pathway Drug Piperidine-Containing Drug CYP_Enzyme Cytochrome P450 (e.g., CYP3A4) Drug->CYP_Enzyme Metabolic Activation Metabolite1 N-dealkylated Metabolite CYP_Enzyme->Metabolite1 Metabolite2 Oxidized Metabolite CYP_Enzyme->Metabolite2 Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion

Metabolic pathway of piperidine-containing drugs.

Conclusion

While direct pharmacokinetic data for 4-((4-Chlorophenyl)thio)piperidine hydrochloride remains elusive, the detailed analysis of its close structural analog, Vacquinol-1, provides a valuable benchmark for researchers. The provided data and experimental protocols offer a solid foundation for designing and interpreting future pharmacokinetic studies of this and other related phenylthiopiperidine derivatives. A thorough understanding of the ADME properties, driven by robust experimental design and bioanalytical methodologies, is crucial for the successful development of novel therapeutics.

Safety Operating Guide

Proper Disposal of 4-((4-Chlorophenyl)thio)piperidine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 4-((4-Chlorophenyl)thio)piperidine hydrochloride must adhere to stringent safety and disposal protocols to mitigate risks and ensure environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with established laboratory safety standards.

Safety and Disposal Data Overview

Following established safety protocols is the first step in the responsible disposal of any chemical waste. The table below summarizes key safety and disposal information derived from safety data sheets (SDS).

Parameter Guideline Source
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. A dust respirator is recommended when handling the solid form.[1][2][3]
Spill Containment For dry spills, use dry clean-up procedures to avoid generating dust. Collect residues and place in a sealed, labeled container. For wet spills, vacuum or shovel the material into labeled containers. Prevent runoff into drains.[2]
Waste Container Keep the chemical in suitable, closed, and correctly labeled containers for disposal. Do not mix with other waste.[4][5][6]
Disposal Method Dispose of contents and container to an approved waste disposal plant in accordance with national and local regulations.[4][5]
First Aid: Skin Contact Take off immediately all contaminated clothing. Rinse skin with water and soap.[2][4]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]
First Aid: Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1]
First Aid: Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[4][6]

Experimental Protocol for Disposal

The following protocol outlines the procedural steps for the safe disposal of this compound from a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): safety glasses, face shield, chemical-resistant gloves, lab coat, and dust respirator.

  • Chemical fume hood.

  • Sealable, labeled waste container (e.g., polyethylene).

  • pH paper or meter.

  • Appropriate absorbent material for spills (e.g., vermiculite or sand).

  • Waste manifest or tracking form.

Procedure:

  • Preparation and PPE:

    • Before handling the chemical, ensure all necessary PPE is worn correctly.[1][3]

    • Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Waste Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, disposable labware), in a designated, sealable, and properly labeled waste container.[4][6]

    • Ensure the container is made of a material compatible with the chemical.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4][5]

  • Neutralization (if required and approved):

    • Consult with your institution's EHS office before attempting any neutralization.

    • If advised, the hydrochloride salt may be neutralized. This should only be performed by trained personnel.

    • Slowly add a dilute basic solution (e.g., sodium bicarbonate) to a solution of the waste material, while stirring, until the pH is neutral (pH 6-8).

    • Monitor the temperature of the solution to prevent excessive heat generation.

  • Container Sealing and Labeling:

    • Securely seal the waste container.

    • Label the container clearly with the full chemical name: "this compound," the quantity of waste, and the date of accumulation. Affix any required hazard symbols.

  • Temporary Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[1][6]

    • The storage area should have secondary containment to manage any potential leaks.

  • Disposal Manifest and Pickup:

    • Complete a hazardous waste manifest or tracking form as required by your institution and local regulations.

    • Arrange for pickup by a licensed hazardous waste disposal company. Provide them with the safety data sheet for the chemical.

  • Spill Decontamination:

    • In case of a spill, evacuate the immediate area.[6]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.[5]

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.[2][6]

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: Identify Waste This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Handle in Chemical Fume Hood B->C D Segregate Waste into a Labeled, Sealed Container C->D Spill Spill Occurs C->Spill Potential Event E Consult EHS for Neutralization Protocol D->E F Is Neutralization Advised? E->F G Perform Neutralization (Trained Personnel Only) F->G Yes H Store Container in Designated Waste Area F->H No G->H I Complete Waste Manifest H->I J Arrange for Licensed Hazardous Waste Pickup I->J K End: Disposal Complete J->K Spill_Proc Follow Spill Cleanup Protocol: 1. Evacuate 2. Wear PPE 3. Contain & Collect 4. Decontaminate Area Spill->Spill_Proc Spill_Proc->D

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling 4-((4-Chlorophenyl)thio)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures and disposal plans to ensure the safe handling of 4-((4-Chlorophenyl)thio)piperidine hydrochloride in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the structural motifs, this compound is anticipated to be a hazardous substance. The piperidine moiety suggests potential toxicity and corrosivity, while the chlorinated phenyl group indicates possible environmental persistence and hazards associated with chlorinated organic compounds. The thioether linkage may also contribute to its toxicological profile.

Summary of Potential Hazards:

Hazard ClassPotential Effects
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation May cause skin irritation or severe burns.[1][2][3]
Eye Damage/Irritation May cause serious eye irritation or damage.[1][2][3]
Respiratory Sensitization May cause respiratory irritation upon inhalation of dust.
Environmental Hazard Potentially persistent and toxic to aquatic life.[4][5]

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial to minimize exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[6]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2]Prevents skin contact. Glove thickness and material should be chosen based on the intended duration of handling and potential for direct contact.
Body Protection A lab coat worn over full-length clothing and closed-toe shoes.Protects skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if engineering controls are insufficient to control airborne dust.Prevents inhalation of hazardous dust.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Preparation and Weighing:

  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spatulas, weighing paper, and waste containers, are readily available.

  • Weighing: To minimize the generation of airborne dust, weigh the compound carefully. If possible, use a balance with a draft shield.[8] For highly accurate measurements where a fume hood's airflow may interfere, consider taring a container, adding the powder inside the fume hood, sealing the container, and then weighing it outside the hood.[9]

Experimental Use:

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions involving this compound within the chemical fume hood.

  • Post-Experiment: After use, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable solvent for cleaning should be identified based on the compound's solubility.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_area Designate work area in fume hood gather_materials Gather all necessary materials and PPE prep_area->gather_materials weigh Carefully weigh the compound gather_materials->weigh dissolve Prepare solutions by slowly adding solid to solvent weigh->dissolve react Conduct experiment within the fume hood dissolve->react decontaminate Decontaminate all surfaces and equipment react->decontaminate dispose_ppe Dispose of contaminated PPE as hazardous waste decontaminate->dispose_ppe collect_waste Collect all waste in a labeled, sealed container dispose_ppe->collect_waste store_waste Store waste in a designated satellite accumulation area collect_waste->store_waste professional_disposal Arrange for professional hazardous waste disposal store_waste->professional_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Chlorophenyl)thio)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-((4-Chlorophenyl)thio)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.